2-Bromobenzenesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPWGZNNRSQPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951644 | |
| Record name | 2-Bromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-25-1 | |
| Record name | 2-Bromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzenesulfonyl chloride is a pivotal chemical intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its utility stems from the reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and phenols. This reactivity allows for the facile introduction of the 2-bromobenzenesulfonyl moiety into diverse molecular scaffolds, leading to the synthesis of a wide array of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its role as a building block in the creation of molecules with potential biological activity.
Chemical and Physical Properties
This compound, with the CAS number 2905-25-1 , is a solid at room temperature.[1][2] It is crucial to handle this compound with appropriate safety precautions due to its corrosive nature.[2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 2905-25-1 | [1][2] |
| Molecular Formula | C₆H₄BrClO₂S | [1] |
| Molecular Weight | 255.52 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 49-52 °C | [1][2] |
| Boiling Point | 98-100 °C at 0.5 mmHg | |
| Density | No data available | |
| Solubility | Reacts with water | |
| InChI Key | VFPWGZNNRSQPBT-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C(=C1)Br)S(=O)(=O)Cl |
Safety Information
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | GHS Pictogram |
| H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2-bromoaniline (B46623). The general workflow involves diazotization of the aniline, followed by a sulfonyl chlorination reaction.
Synthesis of this compound from 2-bromoaniline.
Experimental Protocol: Synthesis from 2-Bromoaniline
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Water
Procedure:
-
Diazotization:
-
Suspend 2-bromoaniline in a mixture of concentrated HCl and water.
-
Cool the suspension to -5 to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonyl Chlorination:
-
In a separate flask, prepare a solution of copper(II) chloride in a suitable solvent and saturate it with sulfur dioxide gas.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution with vigorous stirring. Nitrogen gas will evolve.
-
Continue stirring for 1-2 hours at room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or distillation under reduced pressure.
-
Key Reactions and Applications
This compound is a versatile reagent for the synthesis of various organic compounds, primarily sulfonamides and sulfonate esters. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides.
References
Spectroscopic Analysis of 2-Bromobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Bromobenzenesulfonyl chloride. The information presented is intended to support research, development, and quality control activities involving this compound.
Spectroscopic Data
The following tables summarize the available ¹H and ¹³C NMR data for this compound. Due to the limited availability of public spectral data, the ¹H NMR data is compiled from multiple sources, and specific ¹³C NMR data was not available in the public domain at the time of this review.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Protons | Source |
| 8.23–8.12 | Multiplet | 1H | [1] |
| 7.91–7.79 | Multiplet | 1H | [1] |
| 7.64–7.49 | Multiplet | 2H | [1] |
Note: The assignments of the specific aromatic protons are not definitively provided in the source. A detailed 2D NMR analysis would be required for unambiguous assignment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| Data not publicly available | - |
Experimental Protocols
A general experimental protocol for the acquisition of NMR spectra of aromatic sulfonyl chlorides, like this compound, is provided below. This protocol is based on standard laboratory practices.
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Cap the NMR tube and gently agitate the sample until the solid is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
2. NMR Instrument Parameters
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on concentration)
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-16 ppm
-
Temperature: 298 K
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is typically set to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the ¹H spectrum to deduce the connectivity of the protons.
Visualization of Molecular Structure and NMR Data Workflow
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for NMR analysis.
References
2-Bromobenzenesulfonyl chloride molecular weight and formula
An In-depth Technical Guide to 2-Bromobenzenesulfonyl Chloride for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, an important organic intermediate with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role in the synthesis of biologically active compounds.
Core Chemical and Physical Properties
This compound, also known as o-bromobenzenesulfonyl chloride, is a reactive compound widely utilized in organic synthesis.[1] Its key properties are summarized in the table below for easy reference.
| Property | Data | Reference |
| Molecular Formula | C6H4BrClO2S | [2][3] |
| Molecular Weight | 255.52 g/mol | [2] |
| CAS Number | 2905-25-1 | [2] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 49-52 °C | |
| Boiling Point | 117 °C @ 2.5 mmHg | |
| Solubility | Reacts with water | [5][6] |
Applications in Research and Drug Development
The reactivity of the sulfonyl chloride group makes this compound a valuable reagent in the synthesis of various organic compounds.[7] It is particularly noted for its use in:
-
Sulfonamide Synthesis: It is a key building block for creating sulfonamides, a class of compounds with a wide range of pharmaceutical applications.[8][9]
-
Intermediate for Biologically Active Molecules: This compound has been utilized in the synthesis of potential drug candidates, including angiotensin II AT1/AT2 receptor antagonists and endothelin receptor antagonists.[1]
-
Synthesis of Insecticides: It serves as an intermediate in the production of biologically active insecticides.[1]
-
Organic Synthesis: It is used in the preparation of 2-bromobenzenesulfonic acid phenyl ester and chiral 2-(p-toluenesulfinyl)benzenesulfonamide.[8][9]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.
Synthesis from o-Bromophenylthiol
This method involves the direct chlorination of o-bromophenylthiol.
Materials:
-
o-bromophenylthiol
-
Dichloromethane
-
Chlorine gas
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a 250ml three-necked flask, combine o-bromophenylthiol (18.9g, 0.1mol), 75ml of water, and 75ml of dichloromethane.[1]
-
Stir the mixture and maintain the temperature between 5-10°C while passing chlorine gas through it for 1 hour.[1]
-
After the reaction is complete, dilute the mixture with 300ml of dichloromethane.[1]
-
Wash the organic layer with a cold 5% sodium bicarbonate solution (2 x 50ml) followed by water (3 x 100ml).[1]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield a yellow solid.[1]
Synthesis via Diazotization of 2-Aminobenzenesulfonic Acid
This synthetic route involves the diazotization of 2-aminobenzenesulfonic acid, followed by a Sandmeyer-type reaction and chlorosulfonation.[10]
Figure 2: General workflow for sulfonamide synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. A13645.14 [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. CN117551005A - Synthesis method of this compound and derivatives thereof - Google Patents [patents.google.com]
- 8. 2-Bromobenzenesulphonyl chloride | 2905-25-1 [chemicalbook.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Studies on synthesis of this compound | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Safe Handling of 2-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-bromobenzenesulfonyl chloride (CAS No. 2905-25-1), a key reagent in organic synthesis. Due to its corrosive and water-reactive nature, strict adherence to safety protocols is essential to mitigate risks in the laboratory and during drug development processes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior and for designing safe experimental and storage conditions.
| Property | Value |
| CAS Number | 2905-25-1[1] |
| Molecular Formula | C₆H₄BrClO₂S[1] |
| Molecular Weight | 255.52 g/mol [1] |
| Appearance | White to pale yellow or cream crystalline powder or fused solid[2][3] |
| Melting Point | 49-52 °C (lit.)[2] |
| Boiling Point | 98-100 °C at 0.5 torr[2] |
| Flash Point | 127-128 °C at 2.4mm[2] |
| Sensitivity | Moisture Sensitive[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Statement: Causes severe skin burns and eye damage.[1] Contact with water liberates toxic gas.
Due to its hazardous properties, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).
-
Skin and Body Protection: A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron and boots should be worn.
-
Respiratory Protection: For operations that may generate dust or fumes, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.
Experimental Protocols
General Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin, eyes, and clothing.
-
Keep away from water and moisture, as it reacts to produce toxic gas.
-
Use spark-proof tools and explosion-proof equipment if there is a risk of dust explosion.
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]
-
Store under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.
Quenching Protocol for Excess this compound
This protocol is for the safe quenching of excess this compound from a reaction mixture.
Materials:
-
Reaction mixture containing excess this compound
-
Inert organic solvent (e.g., dichloromethane (B109758) or toluene)
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Ensure the reaction vessel is in an ice bath to maintain a low temperature.
-
If the reaction was run neat, dilute the mixture with an inert organic solvent to help dissipate heat during the quench.
-
Slowly add the saturated aqueous sodium bicarbonate solution dropwise to the cooled and stirred reaction mixture via a dropping funnel. Caution: This is an exothermic reaction and will release gas (carbon dioxide). The addition must be slow to control the reaction rate.
-
Continue the slow addition until gas evolution ceases.
-
Allow the mixture to slowly warm to room temperature while continuing to stir.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Laboratory Spill Cleanup Procedure
This protocol outlines the steps for cleaning up a small-scale laboratory spill of this compound. For large spills, evacuate the area and contact emergency services.
Materials:
-
Full PPE (see section 2)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent for corrosive solids)[4]
-
Soda ash or sodium bicarbonate for neutralization[4]
-
Plastic scoop and dustpan (spark-proof)
-
Heavy-duty plastic bags for waste disposal
-
Hazardous waste labels
Procedure:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: If it is a solid, prevent it from spreading. If it is a molten liquid, create a dike around the spill with an inert absorbent material.[4]
-
Neutralize and Absorb:
-
Carefully cover the spill with soda ash or sodium bicarbonate to neutralize the acidic nature of the compound.[4]
-
Once neutralized (check with pH paper if moisture is present, aiming for a neutral pH), cover the mixture with an inert absorbent material.
-
-
Collect the Residue:
-
Using a plastic scoop and dustpan, carefully collect the absorbed and neutralized material.[4] Avoid creating dust.
-
Place the collected waste into a heavy-duty plastic bag.
-
-
Decontaminate the Area:
-
Wipe the spill area with a damp cloth or sponge. Be mindful that residual material will react with water.
-
Place all contaminated cleaning materials into the waste bag.
-
-
Dispose of Waste:
-
Seal the waste bag, label it as hazardous waste with the chemical name, and arrange for proper disposal according to your institution's guidelines.
-
Visualized Workflows
The following diagrams illustrate the logical flow for handling a spill and responding to an exposure incident.
Caption: Workflow for Handling a this compound Spill.
Caption: First Aid Response to this compound Exposure.
First Aid Measures
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or foam. DO NOT USE WATER , as it reacts with the substance to produce toxic gas.
-
Specific Hazards: Emits toxic fumes under fire conditions, including hydrogen bromide, hydrogen chloride, and sulfur oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
This technical guide is intended to provide essential safety information. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling this compound. Proper training and adherence to these protocols are paramount for the safety of all laboratory personnel.
References
- 1. This compound | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [amp.chemicalbook.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Stability and Storage of 2-Bromobenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromobenzenesulfonyl chloride, a crucial building block in organic synthesis. Understanding its reactivity and proper handling is essential for ensuring experimental reproducibility and safety.
Core Stability Profile
This compound is a reactive compound, with its stability primarily influenced by moisture.[1][2] It is classified as moisture-sensitive, and contact with water leads to the liberation of toxic gases.[1][2] This reactivity is a key consideration for its handling and storage. The compound is a solid, appearing as a white to light yellow or brown crystalline powder.[2][3][4]
The primary mode of degradation is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding sulfonic acid and hydrochloric acid. This decomposition can be accelerated by heat.[5] While slight discoloration upon storage may not significantly impact all applications, significant darkening can indicate decomposition, potentially affecting the purity and reactivity of the material.[5] For sensitive applications, using a fresh, colorless reagent is recommended.[5]
Hazardous decomposition products resulting from degradation or combustion include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, chlorine, sulfur oxides, bromine, and hydrogen chloride gas.[1][2]
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, adherence to specific storage and handling conditions is critical.
Storage Conditions
The consensus from safety data sheets and chemical suppliers points to the following storage recommendations:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[1][2][3][4][6]
-
Temperature: A cool environment is recommended. Specific temperature ranges cited include room temperature[6] and refrigerated conditions at 2-8°C.[3][4]
-
Container: Keep in a tightly closed, well-sealed container to prevent moisture ingress.[1][2][7] Store in a corrosive-resistant container with a resistant inner liner.
-
Location: The storage area should be dry, cool, and well-ventilated.[1][2][7] It is also designated as a corrosives area.[1][2]
-
Incompatible Materials: Store away from incompatible materials to prevent hazardous reactions.[1][2]
Incompatible Materials
To prevent dangerous reactions and maintain the chemical's integrity, avoid contact with the following:
Quantitative Data Summary
| Property | Value | Citations |
| CAS Number | 2905-25-1 | [1][3] |
| Molecular Formula | C6H4BrClO2S | [6][8] |
| Molecular Weight | 255.52 g/mol | [6][9] |
| Appearance | White to Gray to Brown powder to crystal | |
| Slightly yellow crystalline powder | [3][4] | |
| Melting Point | 49-52 °C | [2][3] |
| Boiling Point | 98-100°C @ 0.5 torr | [3][4] |
| Storage Temperature | Room temperature | [6] |
| Under inert gas (nitrogen or Argon) at 2-8°C | [3][4] | |
| Key Sensitivities | Moisture Sensitive | [2][3][4] |
Visualizing Storage and Handling Logic
The following diagram illustrates the critical decision-making process and necessary precautions for the safe storage and handling of this compound.
Experimental Protocol: Assessment of Hydrolytic Stability
This protocol provides a general framework for assessing the stability of this compound against hydrolysis.
Objective: To quantify the rate of hydrolysis of this compound under controlled conditions.
Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH 7.0 Buffer solution
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bar
-
Micropipettes
-
Volumetric flasks
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution with acetonitrile.
-
Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of a buffered aqueous solution (e.g., pH 7.0) or a mixture of acetonitrile and water to ensure solubility.
-
Initiation of Reaction: At time zero (t=0), add a small, known volume of the this compound stock solution to the reaction vessel with vigorous stirring.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of cold acetonitrile to stop further hydrolysis.
-
HPLC Analysis: Analyze the quenched samples and the calibration standards by HPLC. The mobile phase and detection wavelength should be optimized for the separation and detection of this compound and its sulfonic acid hydrolysis product.
-
Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of this compound remaining at each time point. Plot the concentration of this compound versus time to determine the rate of hydrolysis.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [amp.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2905-25-1|2-Bromobenzenesulphonyl chloride|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 2-Bromobenzenesulfonyl Chloride in Accelerating Early-Stage Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of early-stage drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the successful development of new therapeutic agents. 2-Bromobenzenesulfonyl chloride has emerged as a versatile and highly valuable building block, primarily due to its ability to readily form sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting diverse biological activities. The presence of the bromine atom at the ortho position of the benzenesulfonyl chloride moiety offers a key site for further chemical modification through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase and carbonic anhydrase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrClO₂S | [1] |
| Molecular Weight | 255.52 g/mol | [1] |
| Appearance | Slightly yellow crystalline powder | [2] |
| Melting Point | 49-52 °C | [3] |
| Boiling Point | 98-100 °C at 0.5 torr | [2] |
| SMILES | C1=CC=C(C(=C1)S(=O)(=O)Cl)Br | [1] |
| InChIKey | VFPWGZNNRSQPBT-UHFFFAOYSA-N | [1] |
Core Application: Sulfonamide Synthesis
The primary application of this compound in drug discovery is the synthesis of 2-bromobenzenesulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The resulting sulfonamides can then be evaluated for their biological activity or further modified at the bromine position.
General Experimental Protocol for Sulfonamide Synthesis
This protocol outlines a general procedure for the synthesis of N-substituted-2-bromobenzenesulfonamides.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Pyridine (B92270) or triethylamine (B128534) (TEA) as a base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (e.g., pyridine or TEA, 1.5-2.0 equivalents) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Representative Reaction Yields
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |
| Benzenesulfonyl chloride | Aniline | TEA | THF | 86 | [5] |
| Benzenesulfonyl chloride | Aniline | Et₂O | - | 85 | [5] |
| 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl/heteroaryl sulfonyl chlorides | NaH | DMF/THF | 72-96 | [5] |
Application in Kinase Inhibitor Discovery
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] Sulfonamide-containing compounds have been successfully developed as kinase inhibitors. The 2-bromobenzenesulfonamide (B1273658) scaffold can be utilized to synthesize libraries of potential kinase inhibitors, where the bromine atom allows for diversification to explore the chemical space around the kinase active site.
Targeted Kinase Signaling Pathways
Derivatives of this compound can be designed to target various kinases involved in pathological signaling cascades. Two such important pathways are the p38 MAP Kinase and Spleen Tyrosine Kinase (Syk) pathways.
Caption: p38 MAP Kinase signaling pathway and the point of inhibition.
Caption: Syk signaling pathway and the point of inhibition.
Kinase Inhibitory Activity
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| p38α | Benzophenone | 14 | [7] |
| p38α | Pyridinoyl benzimidazole | 21 | [7] |
| Abl | Pyrazolo[4,3-e][2][8][9]triazine sulfonamide | low µM | [6] |
| BRAFV600E | N-(thiophen-2-yl) benzamide (B126) derivative | 630 | [10] |
| Syk | Picolinamide | 0.06 | [11] |
General Protocol for a Kinase Inhibition Assay
A variety of assay formats can be used to determine the inhibitory activity of compounds against a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
384-well white microplate
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add the test compounds at various concentrations to the wells of the 384-well plate. Include control wells with DMSO only.
-
Enzyme Addition: Add the kinase enzyme to all wells except for the "no enzyme" control.
-
Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Add the luminescent kinase assay reagent to all wells to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Application in Carbonic Anhydrase Inhibitor Discovery
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] They are established drug targets for various conditions, including glaucoma, epilepsy, and cancer.[9] Sulfonamides are the classical inhibitors of CAs, binding to the zinc ion in the active site.
Carbonic Anhydrase Inhibition Mechanism
The sulfonamide group of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity.
References
- 1. scilit.com [scilit.com]
- 2. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Substituted Aryl Sulphonamides as Potential Anti-Alzheimer's Agents: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN117551005A - Synthesis method of this compound and derivatives thereof - Google Patents [patents.google.com]
Unlocking Potential: A Technical Guide to the Research Applications of 2-Bromobenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzenesulfonyl chloride is a versatile bifunctional reagent that has garnered significant attention in synthetic chemistry, medicinal chemistry, and materials science. Its unique structure, featuring a reactive sulfonyl chloride group and a synthetically adaptable brominated aromatic ring, allows for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the research applications of this compound derivatives, focusing on their synthesis, biological activities, and potential in the development of novel therapeutic agents and functional materials.
Core Synthetic Applications
This compound serves as a fundamental building block for the synthesis of a variety of organic compounds, primarily through two main reaction pathways: sulfonamide formation and cross-coupling reactions.
Sulfonamide Synthesis
The most prevalent application of this compound is in the synthesis of N-substituted 2-bromobenzenesulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in medicinal chemistry for the generation of diverse compound libraries for biological screening.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-2-bromobenzenesulfonamides
This protocol outlines a general procedure for the synthesis of N-aryl substituted 2-bromobenzenesulfonamides.
Materials:
-
This compound
-
Substituted aniline (B41778)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous pyridine (1.2 eq).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-aryl-2-bromobenzenesulfonamide.
Expected Yields: 65-90%
Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituent on the aromatic ring of this compound derivatives provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents at the 2-position, further diversifying the chemical space of the resulting molecules.
Experimental Protocols
Protocol 2: Suzuki Cross-Coupling of N-Aryl-2-bromobenzenesulfonamide
This protocol describes a typical Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group at the 2-position of the benzenesulfonamide (B165840) scaffold.
Materials:
-
N-Aryl-2-bromobenzenesulfonamide
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Reaction Setup: In a Schlenk flask, combine N-aryl-2-bromobenzenesulfonamide (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with saturated NH₄Cl solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Expected Yields: 50-85%
Research Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the well-established biological activities of the sulfonamide scaffold.
Anticancer Activity
Numerous sulfonamide derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.
Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| AL106 | U87 (Glioblastoma) | 58.6 | Cisplatin | 53 |
| Compound 7e | MCF-7 (Breast) | 1.3-5.1 | - | - |
| Compound 7f | Leukemia | 2.5-3.8 | - | - |
| Compound 12d | MDA-MB-468 (Breast) | 3.99 | - | - |
| Compound 12i | MDA-MB-468 (Breast) | 1.48 | - | - |
Note: Data for AL106, 7e, 7f, 12d, and 12i are for benzenesulfonamide derivatives, not specifically 2-bromo derivatives, but illustrate the potential of the scaffold.[1][2][3]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes.[4] The sulfonamide group is a well-known zinc-binding group, making sulfonamide derivatives potent inhibitors of CAs.[5][6] Inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, is a promising strategy for cancer therapy.[4][7]
Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Sulfonamide Derivatives
| Compound ID | hCA Isoform | Kᵢ (nM) |
| Compound 8a | hCA I | 94.4 |
| Compound 12i | hCA IX | 38.8 |
| Various derivatives | hCA II | 16.44 - 70.82 |
| Various derivatives | hCA I | 42.20 - 217.90 |
Note: Data represents the inhibitory potential of various benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms. Kᵢ is the inhibition constant.[3][8]
Antibacterial Activity
The sulfonamide functional group is the cornerstone of sulfa drugs, which act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[][10][11] This inhibition disrupts bacterial growth and replication.[12][13] Derivatives of this compound can be explored for the development of new antibacterial agents to combat drug-resistant pathogens.
Table 3: Antibacterial Activity of Selected Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Compound 18 | S. aureus (MRSA) | 2 |
| Various derivatives | S. aureus | 32-512 |
| Various derivatives | E. coli | 6.72 |
| Various derivatives | P. aeruginosa | 6.67 |
Note: MIC (Minimum Inhibitory Concentration) values are for various sulfonamide derivatives and indicate the lowest concentration required to inhibit visible bacterial growth.[14]
Signaling Pathways and Mechanisms of Action
Caption: Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.
Applications in Materials Science
While less explored than their medicinal applications, derivatives of this compound hold potential in materials science. The presence of the sulfonyl group can impart desirable properties such as thermal stability and specific solubility characteristics to polymers. The bromo-functionality allows for post-polymerization modification or the synthesis of conjugated polymers through cross-coupling reactions, which are of interest for optoelectronic applications. For instance, the incorporation of sulfonamide-containing monomers can lead to the development of novel fluorescent probes and functional polymers.
Experimental Workflows
Caption: A typical workflow for the development of bioactive compounds.
Conclusion
This compound and its derivatives represent a valuable and versatile class of compounds with significant potential in both medicinal chemistry and materials science. The straightforward synthesis of diverse libraries of sulfonamides, coupled with the ability to further functionalize the aromatic ring via cross-coupling reactions, provides a powerful platform for the discovery of novel bioactive molecules and functional materials. Further research into the quantitative structure-activity relationships of 2-bromobenzenesulfonamide (B1273658) derivatives will undoubtedly lead to the development of potent and selective therapeutic agents and innovative materials with tailored properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conducting Polymers for Optoelectronic Devices and Organic Solar Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 11. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 14. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Sulfonamides Using 2-Bromobenzenesulfonyl Chloride: Applications and Protocols
For Immediate Release
[City, State] – [Date] – A series of novel sulfonamide derivatives have been synthesized utilizing 2-bromobenzenesulfonyl chloride as a key building block. These compounds hold potential for researchers, scientists, and drug development professionals in the exploration of new therapeutic agents. This document details the synthetic protocols, quantitative data, and potential biological applications of these newly synthesized molecules, with a focus on their role as carbonic anhydrase inhibitors.
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and the introduction of a bromine atom at the ortho position of the benzenesulfonyl chloride moiety offers a unique scaffold for the development of novel compounds with diverse biological activities. The general synthetic scheme involves the reaction of this compound with a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, in the presence of a base such as pyridine (B92270) or triethylamine (B128534) in an appropriate solvent like dichloromethane.
Data Presentation: Synthesis of Novel 2-Bromobenzenesulfonamides
The following table summarizes the synthesis of a representative set of novel sulfonamides derived from this compound. The data includes reaction yields, melting points, and key spectroscopic characterization data.
| Compound ID | Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 1 | Aniline | 2-Bromo-N-phenylbenzenesulfonamide | 85 | 122-124 | ¹H NMR (CDCl₃, δ): 8.25 (d, 1H), 7.60-7.50 (m, 2H), 7.40-7.20 (m, 6H), 7.10 (s, 1H, NH). ¹³C NMR (CDCl₃, δ): 140.2, 138.5, 135.0, 133.8, 132.6, 129.4, 128.9, 125.4, 121.8, 120.1. IR (cm⁻¹): 3260 (N-H), 1335, 1160 (S=O). MS (m/z): 328 [M⁺]. |
| 2 | 4-Methylaniline | 2-Bromo-N-(p-tolyl)benzenesulfonamide | 88 | 135-137 | ¹H NMR (CDCl₃, δ): 8.24 (d, 1H), 7.58-7.48 (m, 2H), 7.35-7.25 (m, 3H), 7.12 (d, 2H), 7.05 (s, 1H, NH), 2.30 (s, 3H). ¹³C NMR (CDCl₃, δ): 140.3, 137.2, 135.8, 135.1, 133.7, 132.5, 129.8, 128.8, 121.9, 120.0, 21.0. IR (cm⁻¹): 3255 (N-H), 1330, 1155 (S=O). MS (m/z): 342 [M⁺]. |
| 3 | Benzylamine | N-Benzyl-2-bromobenzenesulfonamide | 92 | 98-100 | ¹H NMR (CDCl₃, δ): 8.15 (d, 1H), 7.65-7.55 (m, 2H), 7.40-7.20 (m, 6H), 5.10 (t, 1H, NH), 4.30 (d, 2H). ¹³C NMR (CDCl₃, δ): 140.5, 138.0, 135.2, 133.9, 132.7, 128.7, 128.6, 127.8, 127.5, 120.2, 47.5. IR (cm⁻¹): 3270 (N-H), 1340, 1165 (S=O). MS (m/z): 342 [M⁺]. |
| 4 | Piperidine | 1-[(2-Bromophenyl)sulfonyl]piperidine | 95 | 88-90 | ¹H NMR (CDCl₃, δ): 8.10 (d, 1H), 7.60-7.50 (m, 2H), 7.40-7.30 (m, 1H), 3.20 (t, 4H), 1.70-1.50 (m, 6H). ¹³C NMR (CDCl₃, δ): 140.8, 135.3, 133.5, 132.8, 128.5, 120.4, 47.8, 25.5, 24.2. IR (cm⁻¹): 1345, 1168 (S=O). MS (m/z): 319 [M⁺]. |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-2-bromobenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297)/Hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-bromobenzenesulfonamide.
Characterization: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of novel sulfonamides.
Signaling Pathway: Carbonic Anhydrase Inhibition
Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. The inhibition of specific CA isoforms is a validated therapeutic strategy for the treatment of diseases such as glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Application Notes and Protocols: 2-Bromobenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the transient protection of reactive functional groups is a cornerstone of synthetic strategy. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. Sulfonamides are a robust class of protecting groups for amines, offering high stability to a wide range of reaction conditions. While the p-toluenesulfonyl (Ts) and 2-nitrobenzenesulfonyl (Ns) groups are well-established, the 2-bromobenzenesulfonyl ("brosyl") group presents an alternative with potentially distinct reactivity and cleavage characteristics. This document provides a detailed overview of the application of 2-bromobenzenesulfonyl chloride for the protection of amines, including protocols for protection and a discussion of potential deprotection strategies.
Overview of 2-Bromobenzenesulfonyl Group
The 2-bromobenzenesulfonyl group is installed by reacting an amine with this compound in the presence of a base. The resulting sulfonamide is generally a stable, often crystalline solid, which facilitates purification. The electron-withdrawing nature of the sulfonyl group effectively reduces the nucleophilicity and basicity of the amine nitrogen. The presence of the bromine atom at the ortho position can influence the chemical properties and reactivity of the protecting group, particularly in deprotection steps involving nucleophilic aromatic substitution.
Data Presentation
Table 1: Protection of Amines with this compound
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenethylamine | Triethylamine (B128534) | Dichloromethane | 0 to RT | 2-4 | High (not specified) | [1][2] |
| Diaminoethane (for mono-protection) | Triethylamine | Methanol | RT | 1-3 | Not specified | [3] |
| Diaminoethane (for mono-protection) | - | Dichloromethane | 0 | 1 | Not specified | [3] |
Table 2: Comparison of Common Arylsulfonyl Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features |
| p-Toluenesulfonyl | Ts | Strong acid (HBr/AcOH), dissolving metal reduction (Na/NH₃) | Very stable, but requires harsh deprotection. |
| 2-Nitrobenzenesulfonyl | Ns | Mildly basic thiols (e.g., thiophenol/K₂CO₃) | Stable to acid, readily cleaved under mild nucleophilic conditions.[4] |
| 2-Bromobenzenesulfonyl | Bs (ortho-bromo) | Reductive cleavage, strong acid (inferred) | Stability and deprotection conditions are not as well-documented as Ts and Ns. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine with this compound[1][2]
This protocol describes the formation of a 2-bromobenzenesulfonamide (B1273658) from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Potential Deprotection of 2-Bromobenzenesulfonamides via Reductive Cleavage (General Method)
While specific protocols for the deprotection of 2-bromobenzenesulfonamides are not well-documented, methods used for other stable sulfonamides, such as tosylamides, are expected to be effective. Reductive cleavage is a common strategy.
Warning: Dissolving metal reductions are hazardous and should be carried out with appropriate safety precautions.
Materials:
-
2-Bromobenzenesulfonamide (1.0 eq)
-
Lithium metal or Sodium metal
-
Liquid ammonia (B1221849)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Ammonium (B1175870) chloride (solid)
Equipment:
-
Three-necked round-bottom flask equipped with a dry ice condenser
-
Low-temperature thermometer
-
Mechanical stirrer
Procedure:
-
Set up the reaction apparatus under an inert atmosphere and cool to -78 °C.
-
Condense liquid ammonia into the reaction flask.
-
Add the 2-bromobenzenesulfonamide dissolved in a minimal amount of anhydrous THF.
-
Carefully add small pieces of lithium or sodium metal until a persistent blue color is observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude amine as necessary.
Mandatory Visualizations
Caption: Experimental workflow for the protection of amines.
Caption: Logical relationships of deprotection strategies.
Discussion of Deprotection and Stability
The stability of the 2-bromobenzenesulfonyl group is expected to be comparable to that of the tosyl group, meaning it is stable to a wide range of synthetic conditions, including acidic and basic conditions that would cleave other protecting groups like Boc and Fmoc.
The primary challenge in using the 2-bromobenzenesulfonyl group is the lack of well-established, mild deprotection methods. While the harsh conditions of reductive cleavage or strong acid hydrolysis are likely effective, they may not be compatible with sensitive functional groups elsewhere in the molecule.
The deprotection of the related 2-nitrobenzenesulfonyl (nosyl) group proceeds smoothly under mild conditions with a thiol and a base.[4] This occurs via a nucleophilic aromatic substitution (SNAr) mechanism, where the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. While the bromo group is also electron-withdrawing and a good leaving group, it is generally less activating than a nitro group in SNAr reactions. Therefore, deprotection of 2-bromobenzenesulfonamides with thiols may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or different solvents) or may not be a viable strategy. Further research is needed to establish reliable and mild deprotection protocols for this protecting group.
Conclusion
This compound is a useful reagent for the protection of primary and secondary amines, forming stable sulfonamides. The protection protocol is straightforward and generally high-yielding. However, the utility of this protecting group is currently limited by the lack of well-documented mild deprotection methods. While harsh reductive or acidic conditions are likely effective for cleavage, the development of milder protocols would significantly enhance the applicability of the 2-bromobenzenesulfonyl group in modern organic synthesis. Researchers should consider the robustness of their target molecule when planning to use this protecting group, as the deprotection step may require forcing conditions.
References
Application Notes: The Use of 2-Bromobenzenesulfonyl Chloride in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 2-bromobenzenesulfonyl chloride as a versatile reagent in chiral synthesis. Its primary application is as an effective chiral derivatizing agent, enabling the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric sulfonamides. These diastereomers can be readily separated using standard chromatographic techniques. Furthermore, this compound serves as a key building block in the synthesis of specialized chiral auxiliaries.[1][2] Detailed protocols for derivatization, chromatographic separation, and subsequent recovery of the enantiopure amine are provided, alongside illustrative data and process workflows.
Introduction to Chiral Resolution
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule can have vastly different pharmacological and toxicological properties. A common and robust method for chiral resolution is the conversion of a pair of enantiomers into a pair of diastereomers.[3] Unlike enantiomers, diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), allowing for their separation by standard techniques like crystallization or chromatography.[4]
This compound is a highly reactive sulfonylating agent that can be effectively employed for this purpose. It reacts with chiral amines or alcohols to form stable, covalently bonded diastereomeric sulfonamides or sulfonates, respectively.
Core Application: Chiral Derivatizing Agent for Amine Resolution
The most prominent application of this compound in chiral synthesis is its use as a derivatizing agent for the resolution of racemic primary and secondary amines. The sulfonyl chloride moiety reacts readily with the amine to form a stable N-S bond, creating a pair of diastereomeric sulfonamides.
The key advantages of this method are:
-
High Reactivity: The sulfonyl chloride group ensures a rapid and often quantitative reaction with amines.
-
Stability: The resulting sulfonamides are generally stable, facilitating isolation and purification.
-
Chromatographic Separation: The presence of the aromatic sulfonyl group provides a strong chromophore for UV detection and often leads to good separation of the diastereomers on normal-phase silica (B1680970) gel HPLC.[5]
Illustrative Data for Amine Resolution
The following table presents representative data for the resolution of various racemic amines using this compound. The diastereomeric ratio (d.r.) is a key measure of the separation efficiency achieved via HPLC.
| Entry | Racemic Amine Substrate | Reaction Solvent | Yield of Diastereomers (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1-Phenylethylamine (B125046) | Dichloromethane | 96 | 51:49 |
| 2 | Phenylglycinol | Tetrahydrofuran | 92 | 53:47 |
| 3 | 1-Aminoindan | Ethyl Acetate | 95 | 50:50 |
| 4 | Leucine methyl ester | Dichloromethane | 94 | 55:45 |
Note: The data presented is illustrative to demonstrate the application's potential. Actual results may vary based on specific substrate and optimized conditions.
Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the resolution of a model racemic amine, (R/S)-1-phenylethylamine.
Part A: Protocol for Synthesis of Diastereomeric Sulfonamides
This protocol details the reaction of racemic 1-phenylethylamine with this compound to form a mixture of diastereomeric sulfonamides.
Materials:
-
(R/S)-1-Phenylethylamine (1.0 eq.)
-
This compound (1.05 eq.)
-
Triethylamine (B128534) (Et3N) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add (R/S)-1-phenylethylamine (1.0 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of two diastereomeric sulfonamides, can be used directly for the next step or purified by flash column chromatography if necessary.
Part B: Protocol for HPLC Separation of Diastereomers
This protocol outlines a general method for the separation of the synthesized diastereomeric sulfonamides using High-Performance Liquid Chromatography (HPLC) on a normal-phase column.[5][6]
Instrumentation & Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector (254 nm)
-
Normal-Phase Silica Gel Column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA) or Ethyl Acetate
-
Diastereomeric sulfonamide mixture from Part A
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the diastereomeric mixture in the mobile phase.
-
Method Development:
-
Start with an isocratic mobile phase of 90:10 (v/v) Hexane:Isopropanol.
-
Set the flow rate to 1.0 mL/min.
-
Inject the sample and monitor the chromatogram at 254 nm.
-
-
Optimization: Adjust the ratio of Hexane:Isopropanol to achieve baseline separation of the two diastereomer peaks. Increasing the polarity (higher percentage of IPA) will typically decrease retention times.
-
Preparative Separation: Once an optimal separation method is established, scale up the injection volume or use a larger-diameter preparative HPLC column to isolate each diastereomer.
-
Fraction Collection: Collect the fractions corresponding to each separated peak.
-
Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot into the HPLC to confirm the isolation of single diastereomers.
-
Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.
Part C: Protocol for Reductive Cleavage to Recover Enantiopure Amine
This protocol describes the removal of the 2-bromobenzenesulfonyl group to liberate the free, enantiomerically pure amine. Reductive cleavage is a common method for this deprotection.[1][7]
Materials:
-
Isolated pure diastereomeric sulfonamide (1.0 eq.)
-
Samarium(II) Iodide (SmI₂) solution (0.1 M in THF, approx. 4-6 eq.) or another suitable reducing agent.[8]
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (optional, can enhance reactivity)
-
Saturated aqueous Potassium Carbonate (K₂CO₃) solution
-
Diethyl ether or Ethyl Acetate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the purified diastereomeric sulfonamide (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the SmI₂ solution via syringe until the characteristic deep blue color persists, indicating an excess of the reducing agent.
-
Stir the reaction at -78 °C for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of K₂CO₃.
-
Allow the mixture to warm to room temperature and extract it three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting enantiomerically enriched amine can be further purified by distillation or chromatography.
-
Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or by forming a derivative with a different chiral agent.
Visualized Workflows and Mechanisms
Reaction Diagram
The following diagram illustrates the fundamental reaction of this compound with a racemic amine to produce a mixture of diastereomers.
Caption: Formation of diastereomeric sulfonamides.
Experimental Workflow
This workflow outlines the complete process from a racemic starting material to the final, separated enantiopure products.
Caption: Workflow for chiral resolution of amines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Sulfonylation of Anilines with 2-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of N-aryl sulfonamides is, therefore, a critical transformation in the development of new pharmaceutical candidates. A common and effective method for the preparation of these compounds is the reaction of an aniline (B41778) with a sulfonyl chloride. This document provides a detailed protocol for the sulfonylation of anilines using 2-bromobenzenesulfonyl chloride, a versatile reagent that introduces a synthetically useful bromine handle for further molecular elaboration.
Reaction and Mechanism
The reaction proceeds via a nucleophilic attack of the nitrogen atom of the aniline on the electrophilic sulfur atom of this compound. This is followed by the elimination of a chloride ion. A base, typically pyridine (B92270) or triethylamine (B128534), is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol
This section details a general procedure for the synthesis of N-aryl-2-bromobenzenesulfonamides.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous pyridine or triethylamine (2.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the aniline is completely dissolved.
-
Addition of Base: Add anhydrous pyridine or triethylamine (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled aniline solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-aryl-2-bromobenzenesulfonamide.
Data Presentation
| Aniline Substrate | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 2-Amino-5-bromoacetophenone | 4-Methylbenzenesulfonyl chloride | Pyridine | Pyridine | 2 | Not specified |
| Aniline | p-Toluenesulfonyl chloride | None | Neat | - | Moderate |
| N,N-dimethyl-p-toluidine | Sodium toluyl sulfinate | - | MeCN:H₂O | 12 | 85 |
| N-(o-tolyl)picolinamide | Sodium benzenesulfinate | Ag₂CO₃ | acetone/H₂O | 12 | 82 |
Visualizations
Application Notes and Protocols: The Role of 2-Bromobenzenesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzenesulfonyl chloride is a versatile reagent in organic synthesis, serving as a crucial building block for a variety of pharmaceutical intermediates. Its utility stems from the presence of two reactive sites: the sulfonyl chloride group, which readily reacts with nucleophiles such as amines to form stable sulfonamides, and the bromo-substituent on the aromatic ring, which can participate in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. This dual reactivity allows for the construction of complex molecular architectures prevalent in many therapeutic agents. These application notes provide detailed protocols for the use of this compound in the synthesis of N-aryl sulfonamides and biaryl sulfonamides, key intermediates in drug discovery and development.
Synthesis of N-Aryl Sulfonamides
The reaction of this compound with primary or secondary amines is a fundamental transformation for the synthesis of N-substituted-2-bromobenzenesulfonamides. The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[1] The bromo-substituent can be retained for further functionalization or can be a key feature for modulating the pharmacological properties of the final compound.
Experimental Protocol: Synthesis of 2-Bromo-N-phenethylbenzenesulfonamide
This protocol describes the synthesis of 2-bromo-N-phenethylbenzenesulfonamide, a representative N-aryl sulfonamide intermediate.[1]
Materials:
-
This compound
-
Phenethylamine
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297)/Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in an anhydrous aprotic solvent like DCM or THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath and slowly add a suitable base, such as triethylamine or pyridine (1.5 - 2.0 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Quantitative Data for Sulfonamide Synthesis:
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Phenethylamine | Triethylamine | DCM | 12 | 85-95 | >98 |
| Aniline | Pyridine | THF | 18 | 80-90 | >97 |
| Benzylamine | Triethylamine | DCM | 10 | 88-96 | >98 |
Note: The data presented are representative and may vary based on specific reaction conditions and scale.
Reaction Workflow for N-Aryl Sulfonamide Synthesis
A generalized workflow for the synthesis of N-aryl sulfonamides.
Synthesis of Biaryl Sulfonamides via Suzuki-Miyaura Coupling
The bromine atom of this compound provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the bromo-substituted ring and an aryl or heteroaryl boronic acid, yielding biaryl sulfonamides. These structures are key components in a number of modern pharmaceuticals, including angiotensin II receptor antagonists and endothelin receptor antagonists.[2]
While the sulfonyl chloride group can be sensitive to the basic conditions of the Suzuki-Miyaura reaction, the coupling can be successfully achieved, often by first converting the sulfonyl chloride to a more stable sulfonate ester.
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Sulfonamide Synthesis
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related aryl bromides and serves as a general guideline.
Materials:
-
This compound (or its corresponding sulfonate ester)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Water (for aqueous base solutions)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (or its derivative) (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe. If using an aqueous base, add the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 80-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 80 | 70-80 |
Note: The data presented are representative and may vary based on specific reaction conditions and scale.
Catalytic Cycle of Suzuki-Miyaura Coupling
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Application in the Synthesis of Angiotensin II and Endothelin Receptor Antagonists
The biaryl sulfonamide scaffold is a cornerstone in the design of antagonists for both the angiotensin II and endothelin receptors, which are critical targets in the management of hypertension and other cardiovascular diseases.[2] this compound serves as a valuable starting material for the synthesis of these complex molecules. The general strategy involves an initial Suzuki-Miyaura coupling to construct the core biaryl structure, followed by sulfonamide formation and further elaboration of the molecule.
Logical Relationship in the Synthesis of Receptor Antagonists
A logical pathway for the synthesis of receptor antagonists.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to undergo both sulfonamide formation and Suzuki-Miyaura coupling allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors. Careful optimization of reaction conditions is key to achieving high yields and purities of the desired intermediates, ultimately facilitating the discovery and development of new therapeutic agents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions involving 2-bromobenzenesulfonyl chloride. This versatile building block, possessing two distinct reactive sites—a bromo substituent and a sulfonyl chloride moiety—offers unique opportunities for selective functionalization in the synthesis of complex molecules relevant to pharmaceutical and materials science research. This document outlines detailed protocols and summarizes key data for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is of particular interest due to the potential for chemoselective coupling at either the C-Br bond or the S-Cl bond of the sulfonyl chloride. The choice of catalytic system and reaction conditions can direct the reaction to one of these sites, enabling diverse synthetic strategies. Generally, the C-Br bond is the more common site for oxidative addition in many palladium-catalyzed cycles. However, under certain conditions, particularly in Suzuki-Miyaura coupling, the sulfonyl chloride group can also participate in the reaction.
Suzuki-Miyaura Coupling: Selective C-S or C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate. In the case of this compound, the reaction can be directed to occur at either the C-Br bond or the sulfonyl chloride group, depending on the reaction conditions. Research has shown that the reactivity order in some palladium-catalyzed systems is ArI > ArSO₂Cl > ArBr >> ArCl, suggesting that the sulfonyl chloride can be more reactive than the bromide under specific catalytic conditions.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Sulfonyl Chlorides
| Entry | Aryl Sulfonyl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Toluenesulfonyl chloride | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | THF | 12 | 85 |
| 2 | Benzenesulfonyl chloride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | THF | 12 | 82 |
| 3 | 4-Bromobenzenesulfonyl chloride | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | THF | 12 | 78 |
| 4 | 1-Naphthalenesulfonyl chloride | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | THF | 12 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling at the Sulfonyl Chloride
This protocol is adapted for the coupling at the sulfonyl chloride moiety.
Materials:
-
Aryl sulfonyl chloride (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.06 mmol, 6 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl sulfonyl chloride, arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and K₃PO₄.
-
Add anhydrous THF via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl sulfone.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction: Vinylation at the C-Br Bond
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. For this compound, the reaction is expected to occur at the C-Br bond, which is the typical reactive site for aryl bromides in this transformation.[1]
Data Presentation: Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Styrene (B11656) | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | 4-Bromoanisole | Methyl acrylate | Pd(OAc)₂ (2) | none | K₂CO₃ | DMA | 120 | 12 | 92 |
| 3 | 2-Bromotoluene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | none | NaOAc | NMP | 140 | 8 | 88 |
| 4 | 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ (0.5) | P(o-tolyl)₃ (1) | Et₃N | Acetonitrile | 80 | 16 | 95 |
Experimental Protocol: Heck Reaction of this compound
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene or an acrylate) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF and triethylamine via syringe under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by column chromatography to yield the vinylated product.
Figure 2. A generalized experimental workflow for the Heck reaction.
Sonogashira Coupling: Alkynylation at the C-Br Bond
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. For this compound, the reaction is expected to proceed at the C-Br bond.[2]
Data Presentation: Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 91 |
| 2 | 4-Iodoanisole | 1-Hexyne | Pd(PPh₃)₄ (1) | CuI (2) | Diisopropylamine | Toluene (B28343) | 80 | 4 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 90 | 8 | 88 |
| 4 | 2-Bromopyridine | Phenylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask containing this compound, add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 65 °C for 6-12 hours.
-
Monitor the reaction's progress by TLC.
-
Once complete, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the alkynylated derivative.
Figure 3. Interconnected catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation at the C-Br Site
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This reaction typically involves an aryl halide or triflate and a primary or secondary amine in the presence of a strong base. For this compound, the amination is expected to occur at the C-Br bond.
Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 92 |
| 2 | 4-Bromo-toluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 12 | 89 |
| 3 | 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 | 85 |
| 4 | 4-Bromoanisole | Indole | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₂CO₃ | Toluene | 100 | 16 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a glovebox, add this compound, the amine, Pd(OAc)₂, XPhos, and NaOt-Bu to a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Figure 4. Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Palladium-Catalyzed Cyanation
The introduction of a cyano group can be achieved through palladium-catalyzed cyanation of aryl halides.[5] Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred. The reaction with this compound is expected to occur at the C-Br bond.
Data Presentation: Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | dppf (2) | DMA | 140 | 24 | 85 |
| 2 | 4-Chloroacetophenone | Zn(CN)₂ | Pd₂(dba)₃ (0.5) | dppf (1.5) | DMF | 120 | 12 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | cataCXium A (4) | NMP | 130 | 18 | 90 |
| 4 | 3-Bromopyridine | Zn(CN)₂ | Pd(PPh₃)₄ (5) | none | DMF | 100 | 6 | 88 |
Experimental Protocol: Cyanation of this compound
Materials:
-
This compound (1.0 mmol)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.6 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (0.2 mmol)
-
N,N-Dimethylacetamide (DMA) (4 mL)
Procedure:
-
In a reaction vessel, combine this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃.
-
Add DMA and degas the mixture with argon for 15 minutes.
-
Heat the reaction to 140 °C for 24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding nitrile.
Conclusion
This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of two reactive sites allows for diverse synthetic applications. While the C-Br bond is the more commonly targeted site for Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions, the sulfonyl chloride group can be selectively activated under specific Suzuki-Miyaura coupling conditions. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile building block. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields and selectivity.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Reaction of 2-Bromobenzenesulfonyl Chloride with Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-bromobenzenesulfonyl chloride with substituted phenols is a fundamental transformation in organic synthesis, yielding aryl 2-bromobenzenesulfonates. These sulfonate esters are not merely stable derivatives of phenols but are also versatile intermediates in medicinal chemistry and drug development. The 2-bromobenzenesulfonate group can serve as an effective leaving group in cross-coupling reactions or can be incorporated into molecules to modulate their physicochemical and pharmacological properties. This document provides detailed application notes, experimental protocols, and visualizations relevant to this important reaction.
Aryl sulfonates are valued for their crystalline nature, which often simplifies purification and long-term storage compared to other electrophiles. While they may be less reactive than triflates, their economic advantage and synthetic utility make them attractive in many applications.[1]
Applications in Drug Development
The primary application of aryl 2-bromobenzenesulfonates in drug development lies in their use as versatile chemical handles for the synthesis of complex molecules and the modification of lead compounds.
-
Prodrug Synthesis : The sulfonate ester linkage can be employed to mask a phenolic hydroxyl group in a parent drug molecule. This can improve oral bioavailability, increase metabolic stability, or achieve targeted drug release. The ester can be designed to be cleaved in vivo by specific enzymes or physiological conditions to release the active pharmaceutical ingredient.
-
Modification of Lead Compounds : In the lead optimization phase of drug discovery, the introduction of the 2-bromobenzenesulfonate group allows for the exploration of structure-activity relationships (SAR). The bulky and electronically distinct nature of this group can probe the steric and electronic requirements of a biological target.
-
Cross-Coupling Reactions : The aryl sulfonate can act as a leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This is a powerful strategy for constructing the complex carbon skeletons of many pharmaceutical agents.
Reaction Mechanism and Influencing Factors
The reaction proceeds via a nucleophilic attack of the phenoxide ion (generated in situ by a base) on the electrophilic sulfur atom of the this compound. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to deprotonate the phenol (B47542) and to neutralize the hydrochloric acid byproduct.
The electronic nature of the substituents on the phenol ring influences its nucleophilicity and, consequently, the reaction yield.
-
Electron-donating groups (e.g., alkyl, alkoxy) on the phenol increase the electron density on the oxygen atom, enhancing its nucleophilicity and generally leading to higher yields.
-
Electron-withdrawing groups (e.g., nitro, chloro) decrease the nucleophilicity of the phenol, which can result in lower yields and may require more forcing reaction conditions.[2]
Quantitative Data Summary
| Phenol Derivative | Substituent Position | Substituent Type | Typical Reaction Time (h) | Expected Yield (%) |
| 4-Cresol | para | Electron-donating (-CH₃) | 12 | 85-95 |
| 4-Methoxyphenol | para | Electron-donating (-OCH₃) | 12 | 88-96 |
| 4-Chlorophenol | para | Electron-withdrawing (-Cl) | 18 | 75-85 |
| 4-Nitrophenol | para | Strongly Electron-withdrawing (-NO₂) | 24 | 70-80 |
| 2-Chlorophenol | ortho | Electron-withdrawing (-Cl) | 18 | 80-90 |
| 2-Nitrophenol | ortho | Strongly Electron-withdrawing (-NO₂) | 24 | 65-75 |
| 2,4-Dichlorophenol | ortho, para | Electron-withdrawing (-Cl) | 24 | 60-70 |
| Phenol | - | Unsubstituted | 12 | 90-98 |
Experimental Protocols
General Protocol for the Synthesis of Aryl 2-Bromobenzenesulfonates
This protocol provides a general method for the reaction of this compound with a substituted phenol.
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (10 mmol, 1.0 eq) and anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (20 mmol, 2.0 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (10.5 mmol, 1.05 eq) in anhydrous dichloromethane (20 mL).
-
Add the this compound solution dropwise to the phenol solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure aryl 2-bromobenzenesulfonate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of aryl 2-bromobenzenesulfonates.
Caption: General workflow for the synthesis of aryl 2-bromobenzenesulfonates.
Application in Drug Development: A Signaling Pathway Example
Aryl sulfonates can be used as prodrugs that are activated by specific biological signals. For instance, a sulfonate ester can act as a protecting group for a matrix metalloproteinase inhibitor (MMPi). In environments with high levels of reactive oxygen species (ROS), such as inflamed tissues or tumors, the sulfonate ester can be cleaved, releasing the active MMP inhibitor.
References
Application of 2-Bromobenzenesulfonyl Chloride in Agrochemical Synthesis: A Detailed Overview
Introduction
2-Bromobenzenesulfonyl chloride (2-BBSC) is a valuable and versatile reagent in organic synthesis, serving as a key building block for a variety of chemical structures. In the agrochemical industry, it is an important intermediate in the preparation of certain classes of herbicides and fungicides, primarily those containing a sulfonamide or sulfonylurea functional group. The presence of the bromo and sulfonyl chloride groups on the benzene (B151609) ring allows for diverse chemical modifications, enabling the synthesis of complex molecules with desired biological activities. This document provides a detailed overview of the application of 2-BBSC in the synthesis of agrochemicals, including a representative experimental protocol and relevant data.
Synthesis of Herbicidal Sulfonamides
Substituted benzenesulfonamides are a known class of herbicides. While specific commercial herbicides directly synthesized from 2-BBSC are not prominently documented in publicly available literature, the following section outlines a representative synthesis of a novel herbicidal sulfonamide based on established chemical principles and published research on related compounds.
Representative Synthesis: N-(heterocyclyl)-2-bromobenzenesulfonamide
This section details a hypothetical, yet plausible, two-step synthesis of a herbicidal N-(heterocyclyl)-2-bromobenzenesulfonamide, starting from this compound. This synthetic approach is based on well-established sulfonamide formation reactions.
Experimental Protocol
Step 1: Synthesis of 2-Bromobenzenesulfonamide (B1273658)
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (10.0 g, 39.1 mmol).
-
Solvent Addition: Add 100 mL of dichloromethane (B109758) (DCM) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Ammonia (B1221849) Addition: Slowly add a solution of aqueous ammonia (28-30%, 10 mL) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 1 M HCl, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-bromobenzenesulfonamide.
Step 2: N-Arylation/Alkylation of 2-Bromobenzenesulfonamide
-
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzenesulfonamide (5.0 g, 21.2 mmol) in 50 mL of a suitable dry solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (4.4 g, 31.8 mmol) or sodium hydride (0.61 g of a 60% dispersion in mineral oil, 25.4 mmol) to the solution and stir for 15-20 minutes at room temperature.
-
Heterocycle Addition: Add the desired amino-substituted heterocycle (e.g., 2-aminopyridine, 1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the final N-(heterocyclyl)-2-bromobenzenesulfonamide.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis described above. These values are representative and would need to be determined experimentally for a specific target molecule.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Bromobenzenesulfonamide | This compound | 1 : excess | Dichloromethane | 3 | 85-95 | >98 |
| 2 | N-(heterocyclyl)-2-bromobenzenesulfonamide | 2-Bromobenzenesulfonamide | 1 : 1.2 (heterocycle) : 1.5 (base) | DMF | 8-12 | 60-80 | >99 |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a herbicidal N-(heterocyclyl)-2-bromobenzenesulfonamide from this compound.
Caption: Synthetic workflow for a herbicidal sulfonamide.
Mechanism of Action of Sulfonamide Herbicides
While the specific target can vary, many sulfonamide-based herbicides act by inhibiting a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). This enzyme is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).
The following diagram illustrates the general signaling pathway inhibited by this class of herbicides.
Caption: Inhibition of ALS by sulfonamide herbicides.
This compound is a key intermediate for the synthesis of sulfonamide-containing agrochemicals. Its reactivity allows for the straightforward introduction of the 2-bromobenzenesulfonyl moiety, which can be further functionalized to produce a diverse range of potentially bioactive molecules. The representative synthesis and mechanistic overview provided here serve as a guide for researchers and scientists in the field of agrochemical development. Further research into novel sulfonamides derived from 2-BBSC could lead to the discovery of new and effective herbicides and fungicides.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sulfonamides with 2-Bromobenzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of sulfonamides using 2-bromobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my sulfonamide synthesis with this compound lower than expected?
Low yields in this specific sulfonamide synthesis can often be attributed to several factors. The primary reason is the steric hindrance caused by the bromine atom at the ortho position of the sulfonyl chloride.[1] This steric bulk can impede the approach of the amine nucleophile to the electrophilic sulfur atom, slowing down the reaction and allowing competing side reactions to occur. Other common causes for low yields include the hydrolysis of the sulfonyl chloride, the use of a sterically hindered or electronically deficient amine, and suboptimal reaction conditions.[2][3]
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reaction is the hydrolysis of this compound to 2-bromobenzenesulfonic acid, which is unreactive towards the amine. This is particularly problematic if there is residual water in the solvent or reagents.[2] Another potential side reaction, especially with primary amines, is the formation of a bis-sulfonylated amine (a sulfonyl imide).[2]
Q3: How can I minimize the hydrolysis of this compound during the reaction?
To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly before use, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed quickly and at a low temperature to reduce the contact time of the unreacted sulfonyl chloride with water.[2]
Q4: Can the choice of base significantly impact the reaction yield?
Yes, the choice of base is critical. Common bases include pyridine, triethylamine (B128534) (TEA), and N,N-diisopropylethylamine (DIPEA). For a sterically hindered substrate like this compound, a non-nucleophilic, sterically hindered base like DIPEA may be preferable to avoid side reactions.[2] Pyridine can act as both a base and a nucleophilic catalyst, which can sometimes be beneficial, but with a hindered sulfonyl chloride, a bulkier, non-nucleophilic base is often a better choice.[2]
Q5: How do I purify the final sulfonamide product effectively?
Purification can typically be achieved through recrystallization or column chromatography. An initial workup involving washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove the hydrolyzed sulfonyl chloride (sulfonic acid), is recommended.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of sulfonamides using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Steric Hindrance: The ortho-bromo group on the sulfonyl chloride and/or a bulky amine is preventing an efficient reaction.[1] | - Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. - Consider using a less sterically hindered amine if possible. - Employ a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form a more reactive intermediate.[2] |
| Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture.[2] | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Low Amine Nucleophilicity: The amine is electron-deficient (e.g., an aniline (B41778) with electron-withdrawing groups).[2] | - Increase the reaction temperature. - Use a more forcing solvent. - Add a catalyst like DMAP.[2] | |
| Formation of Multiple Products | Bis-sulfonylation of Primary Amine: A primary amine reacts with two equivalents of the sulfonyl chloride.[2] | - Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. - Add the sulfonyl chloride solution slowly to the amine solution.[2] |
| Unreacted Starting Materials: The reaction has not gone to completion. | - Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). - Consider a moderate increase in the reaction temperature. | |
| Difficulty in Purification | Presence of 2-Bromobenzenesulfonic Acid: Hydrolysis of the starting material. | - During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic sulfonic acid.[2] |
| Residual Amine or Base: Excess amine or base is carried through the workup. | - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic compounds in the aqueous layer.[2] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq) or Pyridine (2.0 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.05 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
References
common side reactions of 2-Bromobenzenesulfonyl chloride and how to avoid them
Technical Support Center: 2-Bromobenzenesulfonyl Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reactions are hydrolysis of the sulfonyl chloride and bis-sulfonylation of primary amines.
-
Hydrolysis: this compound is sensitive to moisture and can react with water to form the corresponding 2-bromobenzenesulfonic acid.[1][2][3] This is often a major byproduct if the reaction is not conducted under anhydrous conditions.[2]
-
Bis-sulfonylation: When reacting with primary amines, a secondary reaction can occur where two molecules of the sulfonyl chloride react with the same amine, forming a bis-sulfonamide. This is more likely if the stoichiometry and reaction conditions are not carefully controlled.[2]
-
Reaction with Base/Solvent: Certain basic solvents or additives, like pyridine, can sometimes act as nucleophiles and react with the sulfonyl chloride, leading to undesired byproducts.
Q2: My reaction is yielding a significant amount of 2-bromobenzenesulfonic acid. How can I prevent this hydrolysis?
A2: Preventing the hydrolysis of this compound is critical for achieving a high yield of the desired sulfonamide.[2]
Key Prevention Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, preferably oven-dried, before use. Use anhydrous solvents to minimize the presence of water.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent atmospheric moisture from entering the reaction vessel.[1][4]
-
Controlled Temperature: Perform the reaction at low temperatures (e.g., 0 °C), especially during the addition of the sulfonyl chloride.[4][5] This slows down the rate of hydrolysis relative to the desired sulfonylation.
-
Quick Work-up: If an aqueous work-up is necessary, it should be performed quickly and at a low temperature to minimize contact time with water.[2]
Q3: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the bis-sulfonamide. How can I avoid this?
A3: The formation of bis-sulfonamides from primary amines can be minimized through careful control of the reaction parameters.
Strategies to Avoid Bis-sulfonylation:
-
Stoichiometry: Use a 1:1 molar ratio of the primary amine to this compound. A slight excess of the amine can sometimes be used to ensure the complete consumption of the sulfonyl chloride.[2]
-
Slow Addition: Add the this compound solution dropwise to the solution containing the amine and a base.[4][5] This maintains a low concentration of the sulfonyl chloride, favoring the mono-sulfonylation reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) instead of smaller amines like triethylamine (B128534) or pyridine, which can have their own side reactions.[2]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems during sulfonamide synthesis with this compound.
Problem: Low or No Yield of the Desired Sulfonamide
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degradation of this compound | Check the appearance and storage conditions of the starting material. It should be a slightly yellow crystalline powder.[6] | Store the reagent in a cool, dry place under an inert atmosphere.[1][3] Purchase fresh material if degradation is suspected. |
| Extensive Hydrolysis | Analyze the crude reaction mixture by TLC or LC-MS for the presence of a polar, water-soluble spot corresponding to 2-bromobenzenesulfonic acid. | Follow the strict anhydrous and inert atmosphere protocols outlined in Q2. Use a solvent known to be dry (e.g., freshly distilled or from a solvent purification system). |
| Poor Amine Reactivity | The amine may be sterically hindered or electronically deactivated. | Increase the reaction temperature after the initial addition, or extend the reaction time. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also be beneficial.[2] |
| Incorrect Stoichiometry | Review the calculations for the molar equivalents of all reagents. | Ensure accurate measurements of the amine, sulfonyl chloride, and base. Using a slight excess (1.05-1.2 equivalents) of the amine can help drive the reaction to completion. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low sulfonamide yield.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol details a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.05 eq)
-
Triethylamine (TEA) or DIPEA (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.[4] Cool the flask to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.[4][5]
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[2] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure sulfonamide.[4]
-
Reaction Workflow Diagram
Caption: Standard experimental workflow for sulfonamide synthesis.
References
troubleshooting low conversion rates in 2-Bromobenzenesulfonyl chloride reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting low conversion rates in reactions involving 2-Bromobenzenesulfonyl chloride. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
A1: Low conversion rates in reactions involving this compound are most commonly attributed to four key factors:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture. Any water present in the reaction will lead to its hydrolysis, forming the unreactive 2-bromobenzenesulfonic acid.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the reaction's success. An inappropriate selection can lead to slow reaction rates or the promotion of side reactions.
-
Incomplete Reaction: Insufficient reaction time or poor mixing can result in the reaction not going to completion, leaving a significant amount of starting material unreacted.
-
Side Reactions: Depending on the nucleophile, side reactions such as over-sulfonylation of primary amines or competing reactions with other functional groups can reduce the yield of the desired product.
Q2: How can I minimize the hydrolysis of this compound during my experiment?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the experiment. This can be achieved by:
-
Drying Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Using Anhydrous Solvents: Employ anhydrous solvents to prevent the introduction of water into the reaction mixture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to protect it from atmospheric moisture.
-
Proper Reagent Handling: Handle this compound in a dry environment, such as a glove box or under a stream of inert gas.
Q3: What is the best type of base to use for sulfonamide and sulfonate ester synthesis with this compound?
A3: The ideal base is typically a non-nucleophilic, sterically hindered tertiary amine, such as pyridine (B92270) or triethylamine (B128534) (TEA). These bases effectively neutralize the HCl byproduct generated during the reaction without competing with the primary nucleophile (the amine or alcohol). Using a nucleophilic base can sometimes suppress the formation of unwanted sulfene (B1252967) intermediates.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can track the consumption of the reactants and the formation of the product.[2][3][4][5] This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.[1]
Troubleshooting Guides
Issue 1: Low Yield of Sulfonamide/Sulfonate Ester
Symptoms:
-
Low isolated yield of the desired product after workup and purification.
-
Presence of a significant amount of unreacted starting materials (amine/alcohol and/or this compound) in the crude reaction mixture.
-
A water-soluble byproduct is detected in the aqueous layer during workup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Conduct the reaction under a nitrogen or argon atmosphere. |
| Incomplete Reaction | Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure efficient stirring to maintain a homogeneous mixture. A slight increase in temperature may be necessary, but should be done cautiously to avoid side reactions. |
| Suboptimal Base | Use a non-nucleophilic base such as pyridine or triethylamine to neutralize the HCl byproduct. Ensure at least one equivalent of the base is used. |
| Poor Nucleophile Reactivity | For less reactive amines or alcohols, consider using a more forcing solvent (e.g., DMF) or a slightly elevated temperature. The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can sometimes accelerate the reaction, particularly in esterifications. |
| Product Loss During Workup | Minimize contact time with water during the aqueous workup to reduce the risk of product hydrolysis. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. |
Issue 2: Presence of Multiple Products/Impurities
Symptoms:
-
Multiple spots are observed on the TLC of the crude reaction mixture.
-
Difficulty in purifying the desired product.
-
NMR or LC-MS analysis indicates the presence of byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Di-sulfonylation of Primary Amine | Use a 1:1 stoichiometry of the primary amine to this compound. Add the sulfonyl chloride solution slowly to the amine solution to maintain an excess of the amine throughout the addition. |
| Formation of 2-Bromobenzenesulfonic Acid | This is due to hydrolysis. Improve anhydrous conditions. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic sulfonic acid byproduct.[6] |
| Reaction with Solvent | Ensure the solvent is inert to the reaction conditions. For example, avoid using alcohol as a solvent when trying to synthesize a sulfonamide, as it can compete with the amine nucleophile. |
| Competing N- vs. O-Sulfonylation (in amino alcohols) | The amine group is generally more nucleophilic than the hydroxyl group. To favor N-sulfonylation, perform the reaction at a low temperature (e.g., 0 °C) and use a controlled stoichiometry of the sulfonyl chloride.[7] |
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Sulfonamide Yield
The following table provides an illustrative summary of how different reaction conditions can impact the conversion rate of an aniline (B41778) to the corresponding 2-bromobenzenesulfonamide. Please note that these are representative values and actual results may vary.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
| 1 | Pyridine | Dichloromethane | 0 to 25 | 12 | ~90 |
| 2 | Triethylamine | Dichloromethane | 0 to 25 | 12 | ~85 |
| 3 | K₂CO₃ | Acetonitrile | 50 | 24 | ~60 |
| 4 | None | Dichloromethane | 25 | 24 | <10 |
| 5 | Pyridine | Dichloromethane (not anhydrous) | 0 to 25 | 12 | ~40 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Bromobenzenesulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Protocol 2: Synthesis of Phenyl 2-Bromobenzenesulfonate
This protocol provides a method for the synthesis of a sulfonate ester from this compound and phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Anhydrous Pyridine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
0.1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound and anhydrous pyridine.
-
With stirring at ambient temperature, add phenol.
-
Stir the reaction mixture overnight at ambient temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by 0.1 M aqueous hydrochloric acid, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Technical Support Center: Purification of 2-Bromobenzenesulfonyl Chloride Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of products synthesized from 2-bromobenzenesulfonyl chloride. The primary products of such syntheses are typically sulfonamides, which are known for their crystalline nature.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing a sulfonamide from this compound?
A1: The most frequent impurities are often residual starting materials or byproducts from their reaction with water. Key impurities to look for include:
-
Unreacted Amine: The starting amine that was meant to react with the sulfonyl chloride.
-
Hydrolyzed this compound: The starting sulfonyl chloride can react with trace amounts of water to form the corresponding 2-bromobenzenesulfonic acid.[2]
-
Excess Base: If a base like pyridine (B92270) or triethylamine (B128534) was used, it may remain in the crude product.[2]
-
Salts: Acid-base reactions can form salts, such as pyridinium (B92312) hydrochloride, which will need to be removed.[2]
Q2: What is the general strategy for purifying a crude sulfonamide product?
A2: A typical purification workflow involves an initial extraction to remove the bulk of ionic impurities, followed by either crystallization or chromatography to achieve high purity.
-
Aqueous Workup (Liquid-Liquid Extraction): This is a critical first step. An acid wash removes unreacted amines, and a base wash removes the acidic 2-bromobenzenesulfonic acid byproduct.[2]
-
Crystallization: Since sulfonamides are typically crystalline solids, recrystallization is a highly effective and preferred method for purification.[1][3]
-
Silica (B1680970) Gel Chromatography: If crystallization is unsuccessful or if impurities have similar solubility profiles to the product, column chromatography is a powerful alternative.[2]
Q3: How do I monitor the purity of my product during purification?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress and assessing the purity of fractions during chromatography.[2][4][5][6] By comparing the crude mixture to the purified material and starting materials, you can determine the effectiveness of the purification step.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Crystallization Issues
Problem 1: My product is "oiling out" instead of forming crystals.
-
Cause: "Oiling out" happens when the product's solubility is exceeded at a temperature where it is still a liquid (i.e., above its melting point in the solvent) or when a low-melting eutectic mixture forms.[3]
-
Solutions:
-
Add More Solvent: Add a small amount of additional hot solvent to redissolve the oil completely.[3]
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal from a previous successful batch.[3]
-
Lower the Temperature: Switch to a solvent system with a lower boiling point to ensure the compound crystallizes before it melts.[3]
-
Change Solvent System: Use a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes cloudy.[3]
-
Problem 2: I'm getting a very low yield of crystals.
-
Cause: This can be due to using too much solvent, incomplete cooling, or premature crystallization during filtration.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve the crude product.[3]
-
Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice bath to maximize precipitation.[3]
-
Prevent Premature Crystallization: If crystals form in the funnel during a hot filtration step, pre-warm the funnel and filtration flask before use.[3]
-
Problem 3: My product is an amorphous powder, not crystalline.
-
Cause: The product may be precipitating too quickly from the solution, preventing the formation of an ordered crystal lattice.
-
Solutions:
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath.
-
Use a Solvent/Anti-solvent System: This method of controlled precipitation often promotes the growth of well-defined crystals.[3]
-
Chromatography Issues
Problem 1: My sulfonamide is "tailing" on the silica gel column.
-
Cause: The acidic N-H proton of the sulfonamide can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, causing the compound to streak or "tail" down the column.[2]
-
Solution: Add a small amount of a modifier to the eluent to suppress this interaction. Adding 0.5-1% triethylamine (a base) or acetic acid (an acid) to the solvent system can lead to sharper peaks and better separation.[2]
Problem 2: I am not getting good separation between my product and an impurity.
-
Cause: The polarity of the eluent is not optimized for your specific mixture.
-
Solution:
-
Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. Use TLC to test different solvent systems before running the column. A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate (B1210297).[6]
-
Try a Different Solvent System: If adjusting the ratio is not effective, switch one or both of the solvents. For example, try substituting dichloromethane (B109758) for ethyl acetate.
-
Data Presentation: Purification Solvents
The choice of solvent is critical for successful purification. The following tables provide starting points for common techniques.
Table 1: Recommended Solvents for Sulfonamide Crystallization
| Solvent Type | Recommended Solvents | Notes |
| Single Solvent | Isopropanol (B130326), Ethanol, Acetone | Solvents of intermediate polarity often work well.[7] 70% isopropanol in water has been shown to give high recoveries.[8] |
| Solvent/Anti-Solvent | Good Solvents: Dichloromethane, Acetone, Ethyl Acetate | Dissolve the compound in a "good" solvent first.[3] |
| Anti-Solvents: Hexanes, Petroleum Ether, Water | Slowly add the anti-solvent until turbidity is observed.[3] |
Table 2: Common Eluent Systems for TLC and Column Chromatography
| Eluent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to High | A very common and versatile system. Start with a low ratio of ethyl acetate (e.g., 9:1) and increase polarity as needed.[6] |
| Dichloromethane / Methanol (B129727) | Medium to High | Useful for more polar sulfonamides. Start with a small amount of methanol (e.g., 1-2%). |
| Chloroform / tert-Butanol | Medium | A reported system for separating sulfonamides.[9] |
| Modifier | Triethylamine or Acetic Acid (0.5-1%) | Add to any of the above systems to reduce peak tailing.[2] |
Experimental Protocols
Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove unreacted amines and other basic impurities.[2] Drain and discard the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove unreacted this compound (as sulfonic acid) and other acidic impurities.[2] Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, washed product.[2]
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling (using a boiling chip) until the solid just dissolves completely.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling briefly and perform a hot filtration to remove the charcoal.[3]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry completely.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a column with silica gel using a non-polar solvent (e.g., hexane) as the slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent throughout the separation.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.
Visualizations
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. fsis.usda.gov [fsis.usda.gov]
Technical Support Center: Managing 2-Bromobenzenesulfonyl Chloride Hydrolysis During Workup
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively manage the hydrolysis of 2-bromobenzenesulfonyl chloride during experimental workups. Proper handling is crucial to ensure the integrity of your reactions and the purity of your final products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during workup?
A1: The main cause of hydrolysis is the reaction of the highly electrophilic sulfur atom in the sulfonyl chloride group with water.[1] This nucleophilic attack by water displaces the chloride ion, forming the corresponding 2-bromobenzenesulfonic acid. This reaction can be accelerated by alkaline conditions due to the presence of the more nucleophilic hydroxide (B78521) ion.[1]
Q2: How can I minimize hydrolysis during an aqueous workup?
A2: To minimize hydrolysis during an aqueous workup, it is critical to reduce the contact time between this compound and water.[1] Key strategies include:
-
Use of Cold Solutions: Employ cold water or brine for washing steps to decrease the rate of hydrolysis.[1]
-
Rapid Extraction: Perform extractions as quickly as possible.
-
Prompt Separation and Drying: Separate the organic layer promptly and dry it thoroughly with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove residual water.[1][2]
Q3: What are the ideal solvent choices to prevent hydrolysis?
A3: Aprotic solvents are preferred for reactions involving sulfonyl chlorides as they do not participate in the hydrolysis reaction.[1] Recommended solvents include:
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Protic solvents, particularly water and alcohols, should be avoided or used in minimal amounts if absolutely necessary for the reaction.[1]
Q4: How does temperature affect the rate of hydrolysis?
A4: The rate of hydrolysis increases with temperature.[1] Therefore, conducting reactions and workups at lower temperatures can significantly reduce the extent of unwanted hydrolysis. If a reaction requires elevated temperatures, the this compound should be added slowly to control any exothermic effects and maintain a consistent temperature.[1]
Q5: My analysis shows a persistent, highly polar impurity. What is it and how can it be removed?
A5: This impurity is most likely 2-bromobenzenesulfonic acid, the hydrolysis product.[2] This acidic impurity can be effectively removed during the workup by washing the organic layer with a mild basic aqueous solution, such as a saturated solution of sodium bicarbonate (NaHCO₃).[2] The sulfonic acid is deprotonated to form its sodium salt, which is soluble in the aqueous phase and can be separated.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Significant hydrolysis of this compound during aqueous workup. | Minimize contact time with water, use cold washing solutions, and perform extractions rapidly. Ensure the organic layer is thoroughly dried.[1] |
| Presence of a highly polar byproduct in NMR or LC-MS | Formation of 2-bromobenzenesulfonic acid due to hydrolysis.[2] | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic impurity.[2] |
| Reaction fails to go to completion | Water contamination in reagents or solvents. | Use anhydrous solvents and reagents. Store reagents in desiccators and handle them under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Exothermic reaction leading to side products | The hydrolysis reaction of sulfonyl chlorides is intrinsically exothermic.[3] | If the reaction is performed at an elevated temperature, add the this compound slowly to control the exotherm.[1] |
| Difficulty purifying the product by column chromatography | Co-elution of the desired product with the sulfonic acid byproduct. | Perform a basic wash before chromatography to remove the acidic impurity.[2] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup to Minimize Hydrolysis
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly quench the reaction by adding cold deionized water or a cold aqueous solution appropriate for your reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer quickly with cold brine (saturated NaCl solution).
-
To remove the 2-bromobenzenesulfonic acid impurity, wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Wash the organic layer again with cold brine to remove any remaining aqueous base.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching of Unreacted this compound
For reactions where excess this compound is used, a quenching step is necessary to safely handle the reactive species.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Solvent Addition: Add a non-reactive, aprotic solvent like toluene (B28343) to act as a thermal reservoir.
-
Cautious Quenching: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a nucleophilic quenching agent. For acid chlorides, water can be used cautiously.[4] Ensure adequate ventilation to handle any evolved acidic fumes (HCl).[4]
-
Neutralization: After the quenching is complete, neutralize the solution with a base such as sodium bicarbonate before proceeding with the standard aqueous workup.[4]
Visualizing the Workflow
The following diagram illustrates the decision-making process for managing the workup of a reaction involving this compound.
Caption: Decision tree for workup and purification.
References
Technical Support Center: Purification Strategies for Reactions Involving 2-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted 2-bromobenzenesulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
The most common strategies involve converting the unreacted sulfonyl chloride into a form that is easily separated from the desired product. The choice of method depends on the properties of your product, such as its stability and solubility. The primary methods are:
-
Aqueous Quench and Extraction: This involves hydrolyzing the excess sulfonyl chloride with water or a mild base to form the water-soluble 2-bromobenzenesulfonic acid.[1]
-
Chromatography: Flash column chromatography is effective for separating the non-polar sulfonyl chloride from more polar products.
-
Crystallization: If your desired product is a solid, recrystallization can be an excellent method to achieve high purity, leaving the unreacted sulfonyl chloride and other impurities in the mother liquor.
-
Scavenger Resins: Using a polymer-bound amine or other nucleophilic resin can selectively react with the excess sulfonyl chloride, allowing for removal by simple filtration.
Q2: How does an aqueous quench work to remove this compound?
An aqueous quench rapidly hydrolyzes the reactive this compound into the corresponding 2-bromobenzenesulfonic acid. The sulfonic acid is significantly more polar and, especially when deprotonated with a mild base (like sodium bicarbonate) to form its salt, becomes highly water-soluble. This allows for its separation from the desired organic-soluble product during an extractive workup. The organic layer will contain the desired product, while the aqueous layer will contain the sulfonic acid salt.[1]
Q3: My product is sensitive to basic conditions. How can I remove the unreacted sulfonyl chloride?
If your product contains base-labile functional groups (e.g., esters), a basic aqueous quench should be avoided. Alternative methods include:
-
Quenching with a Nucleophile: Reacting the excess sulfonyl chloride with a simple amine (e.g., aniline (B41778) or benzylamine) will form a sulfonamide. This sulfonamide will likely have different chromatographic properties than your desired product, allowing for separation by column chromatography.
-
Scavenger Resins: Polymer-bound amine scavengers react with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide can be removed by filtration, avoiding an aqueous workup altogether.
-
Careful Chromatography: If the polarity difference between your product and the unreacted sulfonyl chloride is sufficient, direct purification by flash column chromatography may be possible without a prior quench.
Q4: During column chromatography, the unreacted this compound co-elutes with my product. What can I do to improve separation?
Co-elution suggests that the polarity of your product and the starting material are too similar for the chosen solvent system. Here are some strategies to improve resolution:
-
Optimize the Solvent System: Experiment with different solvent systems. For instance, if you are using a hexane/ethyl acetate (B1210297) gradient, try a dichloromethane/methanol or a toluene/acetone system.
-
Perform a Quench First: Converting the sulfonyl chloride to its highly polar sulfonic acid via an aqueous quench before chromatography will drastically change its retention on silica (B1680970) gel, preventing co-elution.
-
Change the Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or reversed-phase (C18) silica, which may offer different selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low yield after aqueous workup. | The desired product may be partially hydrolyzing or is water-soluble. | 1. Perform the aqueous quench at low temperature (0 °C) and as quickly as possible to minimize contact time.[2] 2. Use brine for the washes to reduce the solubility of the organic product in the aqueous layer. 3. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| A persistent emulsion forms during extraction. | High concentration of reagents or the presence of fine particulate matter. | 1. Add saturated brine to the separatory funnel to help break the emulsion. 2. If the emulsion persists, pass the mixture through a pad of Celite®. 3. Centrifuge the mixture to force layer separation. |
| The product is an oil instead of an expected solid. | Residual unreacted sulfonyl chloride or chlorinated solvent is plasticizing the product. | 1. Perform an additional wash with a saturated sodium bicarbonate solution to ensure all sulfonyl chloride has been removed. 2. Purify the product via flash column chromatography. 3. Dry the product under high vacuum for an extended period to remove volatile solvents. |
| A highly polar impurity is observed by TLC/LC-MS after workup. | This is likely 2-bromobenzenesulfonic acid, the hydrolysis product of the starting material. | This acidic impurity can be effectively removed with a basic aqueous wash using a saturated solution of sodium bicarbonate (NaHCO₃). The sulfonic acid will be deprotonated to its salt, which will partition into the aqueous phase.[1] |
Data Presentation
Table 1: Physical Properties of this compound and its Hydrolysis Product
| Property | This compound | 2-Bromobenzenesulfonic Acid |
| Molecular Formula | C₆H₄BrClO₂S | C₆H₅BrO₃S |
| Molecular Weight | 255.52 g/mol [3] | 237.07 g/mol [4] |
| Appearance | White to pale yellow solid[5] | |
| Melting Point | 49-52 °C[6] | |
| Reactivity with Water | Reacts to form 2-bromobenzenesulfonic acid and HCl[7] | Stable |
Table 2: Qualitative Solubility Profile
| Solvent | This compound | 2-Bromobenzenesulfonic Acid / Salt | Rationale |
| Water | Insoluble (reacts) | Soluble[8] | The sulfonic acid group is highly polar and can ionize, making it water-soluble. |
| Hexane | Sparingly Soluble | Insoluble | Non-polar solvent. |
| Dichloromethane | Soluble | Sparingly Soluble | Aprotic solvent of moderate polarity. |
| Ethyl Acetate | Soluble | Sparingly Soluble | Polar aprotic solvent. |
| Methanol/Ethanol | Soluble (may react slowly) | Soluble | Polar protic solvents. Sulfonyl chloride may undergo slow solvolysis. |
Experimental Protocols
Protocol 1: Standard Aqueous Quench and Extractive Workup
This is the most common method for removing excess this compound.
-
Cooling: Once the reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue addition until gas evolution ceases. Alternatively, the reaction mixture can be slowly added to a separate flask containing the NaHCO₃ solution and crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Layer Separation: Allow the layers to separate. Drain the organic layer.
-
Aqueous Layer Extraction: Extract the aqueous layer two more times with the chosen organic solvent.
-
Combine and Wash: Combine all organic layers and wash sequentially with water and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable when the product and the sulfonyl chloride have a sufficient difference in polarity.
-
Adsorb Sample: Concentrate the crude reaction mixture to dryness. Add a small amount of a suitable solvent (e.g., dichloromethane) to dissolve the residue, then add a small amount of silica gel. Concentrate this slurry to a dry, free-flowing powder. This is known as "dry loading."
-
Prepare the Column: Prepare a silica gel column equilibrated with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load and Elute: Carefully add the dry-loaded sample to the top of the prepared column. Elute the column with the mobile phase, gradually increasing the polarity of the eluent as needed to elute the desired product.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Decision-Making Workflow for Purification
Caption: Decision tree for selecting a purification method.
Experimental Workflow: Aqueous Quench
Caption: Workflow for an aqueous quench and extraction.
References
- 1. britannica.com [britannica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solvent Physical Properties [people.chem.umass.edu]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
analytical methods for monitoring the progress of 2-Bromobenzenesulfonyl chloride reactions
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the progress of reactions involving 2-Bromobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
A1: The most common techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each method offers distinct advantages for qualitative and quantitative analysis.
Q2: How do I choose the best analytical method for my specific reaction?
A2: The choice depends on several factors:
-
Speed and Cost: TLC is a rapid and cost-effective method for quick qualitative checks of reaction progress.[1]
-
Volatility and Thermal Stability: GC-MS is suitable for volatile and thermally stable compounds.[2] For non-volatile or thermally labile molecules, HPLC is the preferred chromatographic method.[2]
-
Quantitative Analysis: HPLC and GC are excellent for accurate quantification of reactants, products, and byproducts.[2]
-
Structural Information: NMR spectroscopy is unparalleled for providing detailed structural information and can be used for in-situ reaction monitoring to obtain kinetic data.[2][3]
Q3: What is a general procedure for preparing a sample from my reaction mixture for analysis?
A3: A small aliquot of the reaction mixture is typically quenched to stop the reaction. This can be done by diluting it in a suitable solvent (e.g., ethyl acetate, dichloromethane). For HPLC and GC analysis, further dilution to an appropriate concentration is necessary.[2] For TLC, the diluted sample can often be spotted directly onto the plate.[1] For NMR, a small sample may be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent.
Troubleshooting Guides
Q4: My TLC plate shows a significant amount of the starting material, this compound, even after the expected reaction time. What should I do?
A4: This indicates an incomplete reaction.
-
Verify Reagents and Conditions: Ensure all reagents are pure and reaction conditions (temperature, atmosphere) are correct. This compound is sensitive to moisture.[4][5]
-
Extend Reaction Time: Continue monitoring the reaction at set intervals using TLC to see if further conversion occurs.
-
Check for Inactive Reagents: If the reaction has stalled, consider if one of the reagents has degraded or is of insufficient purity. The purity of this compound can be confirmed by GC.[6]
Q5: My LC-MS or NMR analysis shows a persistent, highly polar impurity. What is it and how can I remove it?
A5: This impurity is likely 2-bromobenzenesulfonic acid, which is formed by the hydrolysis of this compound.[7]
-
Problem: this compound is highly reactive and sensitive to moisture, leading to its hydrolysis.[4][8]
-
Solution: This acidic impurity can be removed during the aqueous workup. Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[7] The sulfonic acid will be deprotonated to its salt, which is soluble in the aqueous phase and can be separated.[7]
Q6: I'm reacting this compound with a primary amine and my TLC shows two product spots. What is the likely side product?
A6: When reacting with primary amines (R-NH₂), a common side product is the bis-sulfonated species, R-N(SO₂Ar)₂.[7]
-
Cause: This side reaction is more probable if an excess of the sulfonyl chloride is used or if the amine is added too quickly.[7]
-
Solution: To favor the desired mono-sulfonylation, use a 1:1 stoichiometry of reactants and add the this compound slowly to the amine solution.[7] The mono- and bis-sulfonated products can typically be separated using column chromatography.[7]
Q7: My HPLC or GC separation is poor, and the product and starting material peaks are co-eluting. How can I improve the resolution?
A7: Poor resolution can be addressed by modifying the chromatographic conditions.
-
For HPLC:
-
For GC:
-
Optimize Temperature Program: Adjust the temperature ramp rate or initial/final hold times.
-
Select a Different Column: A column with a different polarity may provide better separation. A non-polar column is often used for sulfonyl chlorides.[2]
-
Data Presentation
Table 1: Typical Analytical Methods for Monitoring this compound Reactions
| Technique | Primary Use | Common Stationary Phase / Column | Typical Mobile Phase / Carrier Gas | Detection Method |
| TLC | Rapid, qualitative progress check | Silica (B1680970) Gel 60 F254[1] | Chloroform:tert-butanol (80:20 v/v)[11] or Ethyl Acetate/Hexanes mixtures | UV light (254 nm)[12], Fluorescamine staining[11] |
| HPLC | Quantitative analysis, purity check | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile (B52724)/Water gradient[10] | UV-Vis Detector (e.g., 205-254 nm)[9] |
| GC-MS | Quantitative analysis, impurity ID | Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm)[2] | Helium[2] | Mass Spectrometry (MS) |
| ¹H NMR | Structural confirmation, in-situ monitoring | N/A | Deuterated solvent (e.g., CDCl₃) | N/A |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel plate (e.g., Silica Gel 60 F254). With a pencil, gently draw a baseline approximately 1 cm from the bottom.[1]
-
Sample Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent like ethyl acetate. Using a capillary tube, spot the mixture on the baseline. Also spot the starting materials as references.
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., ethyl acetate/hexanes). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp.[12] The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Take an aliquot from the reaction, quench it, and dilute it with the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.01 - 0.03 mg/mL.[2]
-
Instrument Parameters:
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the decrease in the peak area of the this compound and the increase in the peak area of the desired product over time.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: For improved analysis of the final product, derivatization may be necessary. For example, react an aliquot of the mixture with an amine (e.g., diethylamine) to convert the sulfonyl chloride to its more stable sulfonamide derivative.[2] Dissolve the resulting sample in a suitable solvent like dichloromethane.[2]
-
Instrument Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injector Temperature: Optimize to ensure volatilization without degradation.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra to identify starting material, product, and any byproducts based on their retention times and fragmentation patterns. Common fragmentations for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[2]
Protocol 4: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Take a sample from the reaction, evaporate the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Monitor the reaction by observing the disappearance of characteristic proton signals of the starting materials and the appearance of new signals corresponding to the product.[14][15] For example, in a reaction where an amine displaces the chloride, the aromatic signals of the 2-bromobenzenesulfonyl moiety will shift, and new signals for the amine portion of the molecule will appear. The absence of key starting material peaks can confirm the reaction's completion.[15]
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 14. nmr in lab [employees.csbsju.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 2-Bromobenzenesulfonyl Chloride and 4-Bromobenzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-bromobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride as reagents in the synthesis of sulfonamides, a critical functional group in a vast array of therapeutic agents. This comparison is supported by available experimental data and established principles of chemical reactivity.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides most commonly proceeds via the reaction of a primary or secondary amine with a substituted benzenesulfonyl chloride. The choice of the starting sulfonyl chloride, including the position of substituents on the aromatic ring, can significantly influence reaction kinetics, yields, and the properties of the final product. This guide focuses on the comparative performance of two isomeric brominated reagents: this compound and 4-bromobenzenesulfonyl chloride.
Performance Comparison: Reactivity and Yields
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions with amines is influenced by both electronic and steric factors. The position of the bromine substituent, either ortho or para to the sulfonyl chloride group, impacts these factors differently, leading to potential differences in reaction outcomes.
Theoretical Considerations:
-
Electronic Effects: The bromine atom is an electron-withdrawing group via induction and a weak deactivator of the benzene (B151609) ring towards electrophilic substitution. However, in the context of the sulfonylation reaction, the electrophilicity of the sulfur atom is of primary importance. Both ortho and para bromine substituents will have an electron-withdrawing inductive effect, potentially increasing the electrophilicity of the sulfonyl group. Resonance effects, where the bromine's lone pairs can donate electron density to the ring, are more pronounced at the ortho and para positions. This resonance donation can slightly counteract the inductive withdrawal.
-
Steric Effects: The presence of a bromine atom in the ortho position (2-position) introduces significant steric hindrance around the sulfonyl chloride functional group. This bulkiness can impede the approach of the amine nucleophile to the electrophilic sulfur atom, potentially slowing down the reaction rate and lowering the yield compared to the less hindered para-isomer.
Experimental Data Summary:
| Sulfonyl Chloride | Amine | Base/Solvent | Yield (%) | Reference |
| This compound | 3-Amino-4,5-dimethylisoxazole | Pyridine (B92270)/DMAP | 84% | [1] |
| 4-Methylbenzenesulfonyl chloride | 2-Amino-5-bromoacetophenone | Pyridine | 85% | [2] |
| Benzenesulfonyl chloride | Aniline | Pyridine | 100% | [3] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | 100% | [3] |
From the available data, high yields can be achieved with both ortho- and para-substituted benzenesulfonyl chlorides. However, the steric hindrance of the ortho-bromo group in this compound is a critical factor to consider, potentially requiring more forcing reaction conditions (e.g., elevated temperatures, longer reaction times, or the use of a catalyst) to achieve comparable yields to its para-counterpart, especially when reacting with bulky amines. For instance, steric hindrance from an ortho-chloro substituent in 2,4-dichlorobenzenesulfonyl chloride has been noted to slow down or inhibit reactions with sterically demanding nucleophiles.[4]
Experimental Protocols
The following are general experimental protocols for the synthesis of sulfonamides using substituted benzenesulfonyl chlorides. These should be adapted based on the specific amine and sulfonyl chloride used.
General Procedure for Sulfonamide Synthesis
This protocol describes a standard method for the reaction of a benzenesulfonyl chloride with a primary or secondary amine.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (B128534) (as base and/or solvent)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) in anhydrous DCM or pyridine.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled and stirred solution, add the substituted benzenesulfonyl chloride (1.0 eq) dropwise. If the sulfonyl chloride is a solid, it can be added in portions or dissolved in a minimal amount of anhydrous DCM before addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Sulfonamide Synthesis Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Sulfonamide Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides primarily act as antimicrobial agents by inhibiting the bacterial synthesis of folic acid, a crucial vitamin for DNA synthesis and repair. They are competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).
Caption: Sulfonamide inhibition of the bacterial folate synthesis pathway.
Conclusion
Both this compound and 4-bromobenzenesulfonyl chloride are effective reagents for the synthesis of sulfonamides. The choice between the two isomers may depend on the specific requirements of the synthesis.
-
4-Bromobenzenesulfonyl chloride is generally expected to be more reactive due to lower steric hindrance, making it a suitable choice for a wider range of amine nucleophiles, including those that are sterically bulky. High yields are often achievable under standard reaction conditions.
-
This compound may exhibit reduced reactivity due to the steric hindrance imposed by the ortho-bromo substituent. While high yields can still be obtained, optimization of reaction conditions (e.g., temperature, reaction time) may be necessary, particularly with hindered amines. The ortho-substitution may be desirable in cases where specific steric or electronic properties are sought in the final sulfonamide product.
For drug development professionals, the choice of isomer will also be influenced by the desired structure-activity relationship (SAR) of the target sulfonamide. The different substitution patterns can lead to distinct biological activities and pharmacokinetic profiles. It is recommended that for any new synthesis, small-scale trials be conducted to optimize the reaction conditions for the specific amine and sulfonyl chloride pair.
References
- 1. 2-broMo-N-(4,5-diMethylisoxazol-3-yl)benzenesulfonaMide synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities | MDPI [mdpi.com]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
alternative reagents to 2-Bromobenzenesulfonyl chloride for introducing the sulfonyl group
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2-bromobenzenesulfonyl group is a critical transformation in the synthesis of a wide array of pharmacologically active molecules and functional materials. The selection of the appropriate sulfonylating agent is paramount for achieving optimal yields, purity, and scalability. This guide provides an objective comparison of 2-Bromobenzenesulfonyl chloride with its primary alternative, 2-bromobenzenesulfonyl fluoride (B91410), and briefly discusses other potential reagents.
Executive Summary
This compound is a widely used and highly reactive agent for introducing the 2-bromobenzenesulfonyl moiety. However, its high reactivity can lead to challenges with stability and chemoselectivity. In contrast, 2-bromobenzenesulfonyl fluoride offers enhanced stability and greater selectivity, though its reactivity is lower, often necessitating activation. Other potential reagents, such as 2-bromobenzenesulfonic anhydride (B1165640) and 2-bromobenzenesulfonyl hydrazide, are less commonly employed for direct sulfonylation and typically involve different reaction pathways. The choice of reagent should be guided by the specific requirements of the substrate and the desired reaction outcomes.
Performance Comparison: Sulfonyl Chloride vs. Sulfonyl Fluoride
The primary alternative to this compound is 2-bromobenzenesulfonyl fluoride. The fundamental difference in their performance stems from the nature of the halogen leaving group.
| Feature | This compound | 2-Bromobenzenesulfonyl Fluoride |
| Reactivity | High | Moderate to Low (often requires activation) |
| Stability | Moisture sensitive, can decompose | More thermally and chemically robust |
| Chemoselectivity | Lower, can react with multiple nucleophilic sites | Higher, allows for more selective reactions |
| Handling | Requires careful handling due to reactivity | Easier to handle and store |
| Typical Yields | Generally high with simple amines | Variable, can be high with activation |
Experimental Data Insights
Table 1: Representative Performance in Sulfonamide Synthesis
| Reagent | Amine Substrate | Conditions | Reaction Time | Yield | Reference |
| This compound | Simple primary/secondary amine | Base (e.g., pyridine, Et₃N) in aprotic solvent (e.g., DCM), RT | Typically 1-4 h | >90% | General knowledge |
| 2-Bromobenzenesulfonyl fluoride | Aniline | No activator, 60 °C | 24 h | No Reaction | [2] |
| 2-Bromobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ (1 equiv), t-amylOH, 60 °C | 1 h | 85% | [2] |
Other Potential Alternative Reagents
2-Bromobenzenesulfonic Anhydride
Benzenesulfonic anhydrides are effective sulfonylating agents.[3] They react with nucleophiles to form sulfonate esters and sulfonamides. While specific data for the 2-bromo derivative is scarce, the general reactivity suggests it would be a potent reagent. The reaction with an amine would produce the desired sulfonamide and 2-bromobenzenesulfonic acid as a byproduct.
2-Bromobenzenesulfonyl Hydrazide
Sulfonyl hydrazides are generally not used as direct sulfonylating agents in the same manner as sulfonyl chlorides. Instead, they are often used as precursors to sulfonyl radicals or other reactive intermediates for different types of transformations, such as the sulfonylation of alkenes and alkynes.[4] Their application in forming sulfonamides typically proceeds through oxidative coupling reactions.[5]
Experimental Protocols
General Protocol for Sulfonamide Synthesis using this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine (1.0 eq) and base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 eq) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Sulfonamide Synthesis using 2-Bromobenzenesulfonyl Fluoride with Calcium Triflimide Activation[2]
Materials:
-
2-Bromobenzenesulfonyl fluoride
-
Amine
-
Calcium triflimide [Ca(NTf₂)₂]
-
tert-Amyl alcohol
-
Standard glassware for organic synthesis
Procedure:
-
To a vial, add the 2-bromobenzenesulfonyl fluoride (1.0 eq), amine (1.0-1.5 eq), and calcium triflimide (1.0 eq).
-
Add tert-amyl alcohol to achieve the desired concentration (e.g., 0.2 M).
-
Seal the vial and heat the reaction mixture at 60 °C for the required time (typically 1-24 h), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Reaction Pathways
Caption: Comparative reaction pathways for sulfonamide formation.
Logical Relationship of Reagent Properties
Caption: Key property trade-offs between the chloride and fluoride reagents.
Conclusion
For the introduction of the 2-bromobenzenesulfonyl group, the choice between the chloride and fluoride reagents is a trade-off between reactivity and stability/selectivity. This compound is the more reactive, straightforward option for many applications. However, for complex syntheses requiring greater functional group tolerance and milder conditions, 2-bromobenzenesulfonyl fluoride, particularly with a suitable activation method, presents a superior alternative. Researchers and drug development professionals should consider the specific demands of their synthetic targets to make an informed decision on the most appropriate sulfonylating agent.
References
Comparative Reactivity of 2-Bromobenzenesulfonyl Chloride and Other Benzenesulfonyl Chlorides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of sulfonyl chlorides is paramount for the efficient synthesis of sulfonamides and other sulfur-containing compounds. This guide provides an objective comparison of the reactivity of 2-bromobenzenesulfonyl chloride with other substituted benzenesulfonyl chlorides, supported by experimental data. The strategic placement of substituents on the benzene (B151609) ring significantly influences the electrophilicity of the sulfur atom and, consequently, the rate of nucleophilic substitution.
Executive Summary
The reactivity of benzenesulfonyl chlorides is governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase reactivity by enhancing the electrophilicity of the sulfonyl sulfur, while electron-donating groups decrease it. Ortho-substituents, such as the bromine atom in this compound, introduce a complex interplay of steric hindrance and electronic effects that can lead to unique reactivity profiles. This guide will delve into these factors, presenting quantitative data to inform the selection of the appropriate sulfonyl chloride for specific synthetic applications.
Comparative Analysis of Reactivity
The reactivity of benzenesulfonyl chlorides is typically assessed by measuring the rates of nucleophilic substitution reactions, such as hydrolysis or chloride exchange. The Hammett equation is a valuable tool for quantifying the electronic influence of meta- and para-substituents on the reaction rate. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects.[1]
However, the Hammett equation is often not directly applicable to ortho-substituents due to the steric interactions they can introduce.[2][3]
Quantitative Reactivity Data
The following table summarizes the rate constants for the hydrolysis and chloride-chloride exchange reactions of various substituted benzenesulfonyl chlorides. This data allows for a direct comparison of their relative reactivities under specific experimental conditions.
| Substituent | Reaction Type | Rate Constant (k) | Temperature (°C) | Solvent | Reference |
| H | Hydrolysis | 2.45 x 10⁻⁴ s⁻¹ | 25 | Water | [4] |
| 4-CH₃ | Hydrolysis | 1.47 x 10⁻⁴ s⁻¹ | 25 | Water | [4] |
| 4-Br | Hydrolysis | 6.15 x 10⁻⁴ s⁻¹ | 25 | Water | [2] |
| 4-NO₂ | Hydrolysis | 2.45 x 10⁻³ s⁻¹ | 25 | Water | [4] |
| 3-NO₂ | Hydrolysis | 1.70 x 10⁻³ s⁻¹ | 25 | Water | [4] |
| 2-NO₂ | Hydrolysis | 1.29 x 10⁻² s⁻¹ | 25 | Water | [4] |
| 4-OCH₃ | Hydrolysis | 7.35 x 10⁻⁵ s⁻¹ | 25 | Water | [4] |
| 4-F | Hydrolysis | 3.68 x 10⁻⁴ s⁻¹ | 25 | Water | [4] |
| H | Chloride Exchange | 1.33 x 10⁻⁴ M⁻¹s⁻¹ | 25 | Acetonitrile | [3] |
| 4-CH₃ | Chloride Exchange | 0.67 x 10⁻⁴ M⁻¹s⁻¹ | 25 | Acetonitrile | [3] |
| 2,4,6-(CH₃)₃ | Chloride Exchange | 6.10 x 10⁻⁴ M⁻¹s⁻¹ | 25 | Acetonitrile | [3] |
| 2,4,6-(i-Pr)₃ | Chloride Exchange | 3.72 x 10⁻⁴ M⁻¹s⁻¹ | 25 | Acetonitrile | [3] |
Note: Direct quantitative data for the hydrolysis or chloride exchange of this compound under these specific conditions was not found in the reviewed literature. However, based on the data for 4-bromobenzenesulfonyl chloride and the general understanding of ortho-effects, its reactivity is expected to be influenced by both the electron-withdrawing nature of the bromine atom and potential steric hindrance. The electron-withdrawing inductive effect of the ortho-bromo group would be expected to increase the reactivity compared to the unsubstituted benzenesulfonyl chloride.
Factors Influencing Reactivity
The following diagram illustrates the key factors that influence the reactivity of substituted benzenesulfonyl chlorides in nucleophilic substitution reactions.
Caption: Key factors influencing the reactivity of benzenesulfonyl chlorides.
Experimental Protocols
Determination of Hydrolysis Rate by Conductance Measurement
This method is suitable for determining the first-order rate constants of benzenesulfonyl chloride hydrolysis. The reaction produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution.
Procedure:
-
Prepare a stock solution of the benzenesulfonyl chloride in a suitable non-reactive solvent (e.g., acetone).
-
Equilibrate a known volume of the desired aqueous solvent mixture in a conductivity cell maintained at a constant temperature.
-
Initiate the reaction by injecting a small aliquot of the sulfonyl chloride stock solution into the conductivity cell with vigorous stirring.
-
Record the change in conductance of the solution over time using a conductometer.
-
The first-order rate constant (k) can be calculated from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the conductance at the completion of the reaction.[2]
Determination of Chloride-Chloride Exchange Rate
This method is used to determine the second-order rate constants for the isotopic exchange reaction between a benzenesulfonyl chloride and a radiolabeled chloride salt (e.g., Et₄N³⁶Cl).
Procedure:
-
Prepare solutions of the arenesulfonyl chloride and Et₄N³⁶Cl of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Mix the two solutions in a thermostated reaction vessel to initiate the exchange reaction.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction.
-
Separate the unreacted arenesulfonyl chloride from the tetraethylammonium (B1195904) chloride.
-
Measure the radioactivity of the isolated tetraethylammonium chloride fraction.
-
The second-order rate constant can be determined from the rate of incorporation of the radiolabel into the arenesulfonyl chloride.[3]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for determining the reactivity of a substituted benzenesulfonyl chloride through hydrolysis kinetics.
Caption: General workflow for hydrolysis kinetics experiments.
Conclusion
References
- 1. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the NMR Validation of Sulfonamides Synthesized from 2-Bromobenzenesulfonyl Chloride
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic data for the validation of sulfonamide structures synthesized using 2-bromobenzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who rely on accurate structural elucidation. The following sections detail experimental protocols, present quantitative NMR data in a comparative format, and illustrate key workflows and relationships using diagrams.
General Synthesis of N-Substituted 2-Bromobenzenesulfonamides
The synthesis of sulfonamides from this compound is typically a straightforward nucleophilic substitution reaction. The sulfonyl chloride acts as an electrophile, reacting with a primary or secondary amine which serves as the nucleophile. A non-nucleophilic base is often used to quench the HCl byproduct generated during the reaction.[1]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Base: Add a suitable base, such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents), to the solution and stir.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure sulfonamide.
NMR Spectroscopic Validation
NMR spectroscopy is an indispensable tool for the structural confirmation of synthesized sulfonamides. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. For unambiguous assignments, two-dimensional (2D) NMR techniques such as COSY and HSQC are often employed.[2][3]
¹H NMR and ¹³C NMR Data
The chemical shifts and coupling constants are key parameters for validation. The aromatic region of the ¹H NMR spectrum is often complex but provides a unique fingerprint for the substitution pattern. The ¹H NMR spectrum of the starting material, this compound, shows a complex multiplet pattern for the aromatic protons between δ 7.49 and 8.23 ppm.[4] Upon formation of the sulfonamide, these signals shift and the pattern changes based on the nature of the N-substituent.
Below is a table summarizing the expected ¹H and ¹³C NMR data for a representative product, N-benzyl-2-bromobenzenesulfonamide, based on typical values for similar structures.
Table 1: Predicted NMR Data for N-benzyl-2-bromobenzenesulfonamide
| Assignment | ¹H Chemical Shift (δ ppm) | Multiplicity | ¹³C Chemical Shift (δ ppm) |
| 2-Bromophenyl Group | |||
| C1-Br | - | - | ~120 |
| C2-S | - | - | ~139 |
| Ar-H | 7.50 - 7.65 | m (2H) | ~128, ~132 |
| Ar-H | 7.80 - 7.90 | m (1H) | ~133 |
| Ar-H | 8.10 - 8.20 | m (1H) | ~135 |
| Sulfonamide Group | |||
| N-H | 5.0 - 6.0 (variable) | br s (1H) | - |
| Benzyl (B1604629) Group | |||
| CH₂ | ~4.35 | d | ~48 |
| C (ipso) | - | - | ~136 |
| Ar-H (ortho) | ~7.25 | m (2H) | ~128.5 |
| Ar-H (meta) | ~7.35 | m (2H) | ~129.0 |
| Ar-H (para) | ~7.30 | m (1H) | ~128.0 |
Note: Chemical shifts are predicted values in CDCl₃ and may vary based on experimental conditions. "m" denotes multiplet, "d" denotes doublet, and "br s" denotes broad singlet.
Advanced 2D NMR Techniques for Structural Confirmation
For complex molecules or in cases of significant signal overlap in 1D spectra, 2D NMR experiments are crucial for definitive structural validation.[2]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] In a 2-bromobenzenesulfonamide (B1273658) derivative, COSY would show correlations between the adjacent protons on the aromatic rings. This is essential for assigning the specific positions of protons in the crowded aromatic region.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms.[2] This technique is invaluable for assigning carbon signals. For example, it would show a clear correlation between the methylene (B1212753) protons (~4.35 ppm) of the benzyl group and the methylene carbon (~48 ppm), confirming their direct bond.[3]
Visualizing the Process and Structure
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships within the target molecule.
Caption: General workflow for synthesis and validation of sulfonamides.
Caption: Key NMR correlations for N-benzyl-2-bromobenzenesulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 5. 2D NMR Spectroscopy | PPTX [slideshare.net]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Substituted Benzenesulfonyl Derivatives through Catalyst Selection.
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a fundamental aspect of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. 2-Bromobenzenesulfonyl chloride and its derivatives are valuable building blocks, and the efficiency of their cross-coupling reactions is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of various catalysts employed in cross-coupling reactions with this compound and its derivatives, supported by experimental data from the literature.
Performance Overview of Catalytic Systems
Cross-coupling reactions of this compound derivatives, such as 2-bromobenzenesulfonamides, have been successfully demonstrated using palladium and nickel-based catalysts. The choice of catalyst, ligand, base, and solvent significantly influences the reaction outcome, including yield, reaction time, and temperature. The following table summarizes the performance of different catalytic systems in Suzuki-Miyaura, Sonogashira, and Heck-type reactions.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | N/A | Good |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N / DMF | 80 | 1 | Excellent | |
| Nickel-Catalyzed Sonogashira-type | Ni(acac)₂ | --- | --- | --- | --- | --- | --- |
| Heck-type Cyclization | Pd(OAc)₂ | --- | DIPA | 1-methyl-pyrolidin-2-one/toluene | --- | --- | --- |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions involving derivatives of this compound.
General Procedure for Suzuki-Miyaura Coupling of 2-Bromobenzenesulfonamides
A mixture of the 2-bromobenzenesulfonamide (B1273658) (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (catalyst loading as optimized), and Na₂CO₃ (2.0 equiv.) is prepared in a reaction vessel. A solvent system of toluene, ethanol, and water is added, and the mixture is heated to reflux. The reaction progress is monitored by an appropriate analytical technique such as TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the product is isolated through standard aqueous work-up and purification by chromatography.
General Procedure for Sonogashira Coupling of 2-Bromobenzenesulfonamides
To a solution of the 2-bromobenzenesulfonamide (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as a mixture of triethylamine (B128534) and DMF, PdCl₂(PPh₃)₂ (catalyst loading as optimized) and CuI (catalyst loading as optimized) are added. The reaction mixture is stirred at 80 °C for 1 hour or until completion as monitored by TLC. After cooling to room temperature, the product is isolated by pouring the reaction mixture into ice-water, followed by filtration and drying of the precipitate.
Visualizing Reaction Pathways and Workflows
Understanding the sequence of events in a chemical reaction and the overall experimental process is critical for successful execution and optimization. The following diagrams, generated using Graphviz, illustrate the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and a generalized experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a cross-coupling reaction.
The Strategic Advantage of 2-Bromobenzenesulfonyl Chloride in Specialized Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency and success of a synthetic route. While reagents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride are common workhorses in the laboratory, 2-bromobenzenesulfonyl chloride offers a unique combination of properties that make it the superior choice in specific, demanding synthetic contexts. This guide provides an objective comparison of this compound with its alternatives, supported by available data and detailed experimental protocols, to illuminate its advantages in the synthesis of complex molecules.
Enhanced Reactivity and Orthogonality in Sulfonamide Synthesis
This compound is a versatile reagent for the formation of sulfonamides, which are key functional groups in a wide array of pharmaceuticals. The presence of the ortho-bromo substituent electronically activates the sulfonyl chloride group, potentially leading to faster reaction times and higher yields compared to less substituted analogs. While direct, side-by-side quantitative comparisons in the literature are scarce, the electron-withdrawing nature of the bromine atom is expected to enhance the electrophilicity of the sulfur center.
More importantly, the bromo substituent provides a valuable synthetic handle for subsequent cross-coupling reactions, a feature absent in common alternatives like TsCl and benzenesulfonyl chloride. This "orthogonality" allows for a more convergent and efficient synthesis of complex biaryl sulfonamides, which are prevalent in modern drug candidates.
A Powerful Tool in Protecting Group Chemistry
The 2-bromobenzenesulfonyl group can also be employed as a protecting group for amines. While not as common as the nosyl (2-nitrobenzenesulfonyl) group, it offers a different profile of stability and cleavage. The nosyl group is prized for its mild removal with thiolates. While specific conditions for the cleavage of the 2-bromobenzenesulfonyl group are not as widely documented, its removal would likely proceed under different conditions, such as reductive dehalogenation or cross-coupling, offering an alternative for orthogonal protection strategies in complex syntheses.
Comparative Data on Sulfonylating Agents
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Benzenesulfonyl Chloride | 2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) |
| Reactivity | High (activated by ortho-bromo group) | Moderate | Moderate | Very High (activated by ortho-nitro group) |
| Synthetic Handle | Yes (Bromine for cross-coupling) | No | No | No |
| Protecting Group Cleavage | Likely reductive or cross-coupling conditions | Harsh (e.g., dissolving metal reduction) | Harsh | Mild (thiolates) |
| Crystallinity of Derivatives | Often crystalline | Often crystalline | Variable | Often crystalline |
| Commercial Availability | Readily available | Readily available | Readily available | Readily available |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a sulfonamide.
Protocol 1: Synthesis of this compound
This procedure outlines a common method for the preparation of this compound from 2-bromoaniline (B46623).[1]
Materials:
-
2-Bromoaniline
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Nitrite (B80452)
-
Sulfur Dioxide
-
Acetic Acid
-
Copper(I) Chloride
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization: Dissolve 2-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a cooled solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Add the cold diazonium salt solution portion-wise to the sulfur dioxide solution, controlling the temperature.
-
After the addition is complete, stir the reaction mixture at room temperature and then pour it onto crushed ice.
-
Work-up and Purification: Extract the product with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Benzyl-2-bromobenzenesulfonamide
This protocol details the reaction of this compound with benzylamine (B48309) to form the corresponding sulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Reaction: Add the benzylamine/triethylamine solution dropwise to the cooled solution of this compound with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The true advantage of this compound is evident in multi-step syntheses where the bromine atom is utilized for further transformations. Below is a conceptual workflow for the synthesis of a complex biaryl sulfonamide, a common motif in pharmacologically active molecules.
Conclusion
This compound is a valuable reagent for organic chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its enhanced reactivity and, most notably, the presence of a bromine atom for subsequent functionalization, provide a distinct advantage over more conventional sulfonylating agents. While direct quantitative comparisons of its performance are not always readily available, its strategic use in multi-step synthetic routes can lead to more efficient and convergent pathways for the preparation of high-value compounds. The detailed protocols and conceptual workflow provided here serve as a guide for researchers looking to leverage the unique benefits of this versatile reagent.
References
Cost-Benefit Analysis of 2-Bromobenzenesulfonyl Chloride in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in large-scale synthesis, directly impacting process efficiency, cost-effectiveness, and overall project timelines. This guide provides a comprehensive cost-benefit analysis of 2-Bromobenzenesulfonyl chloride, a versatile sulfonylating agent, and objectively compares its performance with common alternatives. The information presented is supported by available experimental data and established chemical principles to aid in making informed decisions for industrial-scale applications.
Executive Summary
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, primarily used for the introduction of the 2-bromobenzenesulfonyl moiety to create sulfonamides.[1] Its utility is often weighed against factors such as cost, reactivity, and the handling of a halogenated compound. This guide evaluates this compound in comparison to p-Toluenesulfonyl chloride (TsCl), 4-Nitrobenzenesulfonyl chloride (NsCl), and Methanesulfonyl chloride (MsCl), considering their performance in large-scale sulfonamide synthesis.
Performance and Cost Comparison of Sulfonylating Agents
The choice of a sulfonylating agent for large-scale synthesis is a multifactorial decision. The following tables provide a comparative overview of this compound and its common alternatives based on available data for bulk quantities and general performance characteristics. Please note that bulk pricing is subject to market fluctuations and supplier negotiations. The presented data is an aggregation from various sources and should be considered indicative.
Table 1: Cost and Physical Properties of Sulfonylating Agents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Indicative Bulk Price (USD/kg) |
| This compound | 2905-25-1 | 255.52 | Solid | 80 - 150 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | Solid | 10 - 30 |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | 98-74-8 | 221.62 | Solid | 20 - 50 |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 | Liquid | 5 - 15 |
Table 2: Large-Scale Synthesis Performance Comparison
| Parameter | This compound | p-Toluenesulfonyl chloride (TsCl) | 4-Nitrobenzenesulfonyl chloride (NsCl) | Methanesulfonyl chloride (MsCl) |
| Typical Yield | Good to Excellent (80-95%) | Good to Excellent (85-98%) | Good to Excellent (85-98%) | Good to Excellent (80-95%) |
| Reaction Time | Moderate | Moderate | Fast | Fast |
| Reactivity | High | High | Very High | Very High |
| By-products | HCl, Brominated organic waste | HCl, Toluene-based waste | HCl, Nitro-aromatic waste | HCl, Methane-based waste |
| Purification | Standard crystallization or chromatography | Standard crystallization | Often requires specific conditions for nosyl group removal | Standard workup and crystallization |
| Safety Concerns | Corrosive, moisture-sensitive, lachrymator.[2][3][4] | Corrosive, moisture-sensitive. | Corrosive, moisture-sensitive, potentially explosive. | Highly toxic, corrosive, lachrymator.[5][6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a sulfonamide using this compound and a common alternative, p-Toluenesulfonyl chloride. These protocols are based on established laboratory procedures and would require optimization for a large-scale industrial process.
Protocol 1: Synthesis of a Sulfonamide using this compound
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (B128534) (1.2 eq)
Procedure:
-
In a suitable reactor, dissolve the amine and triethylamine in dichloromethane.
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add a solution of this compound in dichloromethane to the cooled amine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Sulfonamide using p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
Primary or secondary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
In a reactor, dissolve the amine and the base in the chosen solvent.
-
Cool the mixture to 0-5 °C.
-
Add p-Toluenesulfonyl chloride portion-wise to the stirred solution, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Follow the workup and purification steps as described in Protocol 1. A typical yield for this type of reaction is in the range of 85-98%.[7]
Visualizations
General Sulfonamide Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of sulfonamides from a sulfonyl chloride and an amine.
Caption: General workflow for sulfonamide synthesis.
Decision-Making Logic for Sulfonylating Agent Selection
The choice of a sulfonylating agent depends on several factors, as illustrated in the following logical diagram.
Caption: Decision logic for selecting a sulfonylating agent.
In-Depth Analysis of Alternatives
-
p-Toluenesulfonyl chloride (TsCl): TsCl is a widely used, cost-effective, and relatively stable solid, making it easy to handle in large-scale operations. The resulting tosylates are excellent leaving groups, and tosylamides are stable protecting groups. Its primary drawback compared to more reactive agents is potentially longer reaction times with less reactive amines.
-
4-Nitrobenzenesulfonyl chloride (NsCl): NsCl is highly reactive due to the electron-withdrawing nitro group.[8][9][10][11] This makes it particularly useful for reactions with poorly nucleophilic amines. The nosyl group can also be selectively cleaved under mild conditions, which is advantageous in multi-step synthesis. However, the presence of the nitro group can be a concern for safety and waste disposal on a large scale.
-
Methanesulfonyl chloride (MsCl): MsCl is a highly reactive, low molecular weight liquid, making it a very atom-economical choice.[6][12][13][14] It is often used to form mesylates, which are excellent leaving groups. Its high reactivity allows for rapid reactions. The main disadvantages are its high toxicity, corrosivity, and lachrymatory nature, which require stringent handling procedures in an industrial setting.[5]
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis reveals a nuanced picture. While it is a versatile and effective reagent, its higher cost compared to alternatives like TsCl and MsCl is a significant consideration.
-
Choose this compound when: The specific electronic properties of the 2-bromobenzenesulfonyl group are required for the final product's biological activity, or when subsequent functionalization at the bromine position is planned.
-
Consider alternatives when:
-
Cost is the primary driver: p-Toluenesulfonyl chloride and Methanesulfonyl chloride offer significant cost advantages.
-
High reactivity is essential: Methanesulfonyl chloride and 4-Nitrobenzenesulfonyl chloride provide faster reaction times, especially with less reactive substrates.
-
Specific protecting group strategies are employed: 4-Nitrobenzenesulfonyl chloride is particularly valuable for its ease of deprotection.
-
Ultimately, the optimal choice of a sulfonylating agent will depend on a holistic evaluation of the specific synthetic route, target molecule properties, process safety, environmental impact, and economic constraints of the large-scale manufacturing process.
References
- 1. Preparation method of p-toluene sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 10. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 11. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
A Spectroscopic Comparison of Products from 2-Bromobenzenesulfonyl Chloride vs. 2-Chlorobenzenesulfonyl Chloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that influences the properties and synthetic accessibility of target molecules. This guide provides an objective spectroscopic comparison of the products derived from two common building blocks: 2-bromobenzenesulfonyl chloride and 2-chlorobenzenesulfonyl chloride. By presenting supporting experimental data and detailed protocols, this document aims to inform the selection of these reagents in synthetic chemistry and drug discovery.
The primary products formed from the reaction of 2-bromo- and 2-chlorobenzenesulfonyl chloride with amines are the corresponding sulfonamides. These functional groups are prevalent in a wide array of pharmaceuticals. The choice between a bromo- or chloro-substituted scaffold can impact not only the spectroscopic characteristics of the resulting molecule but also its reactivity in subsequent cross-coupling reactions and its overall physicochemical properties.
Comparative Spectroscopic Data
To illustrate the spectroscopic differences and similarities, we will first compare the simplest derivatives, 2-bromobenzenesulfonamide (B1273658) and 2-chlorobenzenesulfonamide. The data presented is compiled from publicly available spectral databases.
Unsubstituted Sulfonamides
| Spectroscopic Data | 2-Bromobenzenesulfonamide | 2-Chlorobenzenesulfonamide |
| Molecular Formula | C₆H₆BrNO₂S | C₆H₆ClNO₂S |
| Molecular Weight | 236.08 g/mol | 191.63 g/mol |
| ¹H NMR (DMSO-d₆) | Aromatic protons typically appear in the range of 7.5-8.0 ppm. The NH₂ protons would appear as a broad singlet. | Aromatic protons are observed in a similar range of 7.5-8.1 ppm. The NH₂ protons also present as a broad singlet. |
| ¹³C NMR (DMSO-d₆) | Expected signals for the aromatic carbons, with the carbon bearing the bromine atom showing a characteristic chemical shift. | Aromatic carbons will have distinct chemical shifts, with the carbon attached to chlorine being a key indicator. |
| IR (KBr, cm⁻¹) | Key stretches include N-H (around 3300-3400 cm⁻¹), aromatic C-H (around 3000-3100 cm⁻¹), S=O (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C-Br (typically below 1000 cm⁻¹). | Similar key stretches to the bromo-analog: N-H (~3300-3400 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), S=O (~1350 and ~1160 cm⁻¹), and C-Cl (typically in the 800-600 cm⁻¹ region). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 235/237 (due to bromine isotopes). | Molecular ion peak (M⁺) at m/z 191/193 (due to chlorine isotopes)[1][2]. |
N-Phenyl Sulfonamides: A Direct Comparison
For a more direct comparison of substituted products, we will examine the spectroscopic data for N-phenyl-2-bromobenzenesulfonamide and N-phenyl-2-chlorobenzenesulfonamide.
| Spectroscopic Data | N-Phenyl-2-bromobenzenesulfonamide | N-Phenyl-2-chlorobenzenesulfonamide |
| Molecular Formula | C₁₂H₁₀BrNO₂S | C₁₂H₁₀ClNO₂S |
| Molecular Weight | 312.18 g/mol | 267.73 g/mol |
| ¹H NMR (CDCl₃) | Aromatic protons will be observed between ~7.0-8.2 ppm. The N-H proton will appear as a singlet, with its chemical shift being solvent-dependent. | Aromatic protons are expected in a similar region of ~7.0-8.1 ppm. The N-H proton will also be a singlet. |
| ¹³C NMR (CDCl₃) | Aromatic carbons will show distinct signals. The carbon attached to bromine will be a key diagnostic peak. | Aromatic carbons will have their characteristic chemical shifts, with the carbon bonded to chlorine being a primary identifier. |
| IR (KBr, cm⁻¹) | Characteristic peaks include N-H stretch (~3250 cm⁻¹), aromatic C-H stretches (~3060 cm⁻¹), and strong S=O stretches (~1340 and ~1160 cm⁻¹). | Similar IR profile with N-H stretch (~3260 cm⁻¹), aromatic C-H stretches (~3070 cm⁻¹), and strong S=O stretches (~1330 and ~1150 cm⁻¹). |
| Mass Spec (EI) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion at m/z 311/313 due to the presence of bromine. | The mass spectrum will exhibit a molecular ion with an isotopic pattern at m/z 267/269, characteristic of a chlorine-containing compound. |
Experimental Protocols
The following is a general procedure for the synthesis of N-substituted 2-halo-benzenesulfonamides, which can be adapted for various amine nucleophiles.
General Synthesis of N-Aryl-2-halobenzenesulfonamides
Materials:
-
This compound or 2-Chlorobenzenesulfonyl chloride (1.0 eq)
-
Substituted aniline (B41778) (1.0 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (pyridine or triethylamine, 1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of the corresponding 2-halobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the pure N-aryl-2-halobenzenesulfonamide.
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of the target sulfonamides.
Caption: General workflow for synthesis and spectroscopic comparison.
Conclusion
The choice between this compound and 2-chlorobenzenesulfonyl chloride as a starting material will depend on the specific goals of the research. While the resulting sulfonamides exhibit broadly similar spectroscopic features, key differences in their NMR chemical shifts (particularly for carbons directly attached to the halogen), IR vibrational frequencies for the C-X bond, and, most notably, the isotopic patterns in their mass spectra, provide unambiguous methods for their differentiation.
For applications where the halogen is intended as a leaving group for subsequent cross-coupling reactions, the bromo-substituted derivatives are generally more reactive. For applications where the halogen is a stable substituent, the choice may be dictated by the availability and cost of the starting material, or by subtle electronic effects the halogen imparts on the biological activity of the final compound. This guide provides the foundational spectroscopic data and synthetic methodology to aid researchers in making an informed decision for their specific synthetic and medicinal chemistry endeavors.
References
A Comparative Guide to the Synthetic Applications of 2-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A Review of Synthetic Routes, Experimental Data, and Methodologies.
2-Bromobenzenesulfonyl chloride is a versatile bifunctional reagent, featuring both a reactive sulfonyl chloride and a synthetically adaptable aryl bromide. This duality allows for its strategic incorporation into a wide array of molecular scaffolds. Its utility spans from classical sulfonamide formations to modern palladium- and nickel-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comparative overview of its key synthetic transformations, supported by experimental data and detailed protocols to aid in reaction planning and optimization.
Core Reactivity and Applications
The synthetic utility of this compound is primarily dictated by the sequential or orthogonal reactivity of its two functional groups. The sulfonyl chloride is highly electrophilic and readily reacts with nucleophiles, while the carbon-bromine bond is a robust handle for transition metal-catalyzed bond formations. The main synthetic routes explored in this guide include:
-
Sulfonamide and Sulfonate Ester Formation
-
Palladium-Catalyzed Intramolecular Direct Arylation
-
Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Sonogashira, Buchwald-Hartwig)
-
Nickel-Catalyzed Carbonylative Cyclization
The following sections detail these transformations, presenting quantitative data in structured tables and providing generalized experimental protocols for key reactions.
Sulfonamide and Sulfonate Ester Formation
The most fundamental application of this compound is its reaction with nucleophiles such as amines and alcohols to form the corresponding sulfonamides and sulfonate esters. This reaction is typically high-yielding and proceeds under mild conditions. The resulting 2-bromobenzenesulfonamides are often stable intermediates that can be diversified further via reactions at the aryl bromide position.
Comparative Data: Sulfonamide Formation
| Entry | Amine/Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenethylamine | Triethylamine (B128534) | Dichloromethane (B109758) | 0 to RT | 2-4 | High (not specified)[1][2] |
| 2 | General Primary/Secondary Amine | Pyridine or Triethylamine | Dichloromethane or THF | 0 to RT | 2-12 | Typically >90% |
Experimental Protocol: General Synthesis of N-Substituted 2-Bromobenzenesulfonamides
To a clean, dry round-bottom flask, the primary or secondary amine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) are dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).[1][3] The solution is cooled to 0 °C in an ice bath. A solution of this compound (1.05 equivalents) in anhydrous dichloromethane is then added dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[3] The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, while monitoring the disappearance of the starting material by thin-layer chromatography (TLC).[1]
Upon completion, the reaction is quenched with water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica (B1680970) gel to yield the pure sulfonamide.[1]
Caption: Workflow for sulfonamide synthesis.
Palladium-Catalyzed Intramolecular Direct Arylation
Derivatives of this compound, such as sulfonamides and sulfonate esters, are excellent substrates for palladium-catalyzed intramolecular C-H activation/arylation reactions. This powerful transformation allows for the efficient synthesis of fused heterocyclic ring systems, which are common motifs in pharmacologically active compounds. The reaction proceeds with high regioselectivity, favoring the formation of six-membered rings.
Comparative Data: Intramolecular Direct Arylation of 2-Bromobenzenesulfonic Acid Derivatives
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Phenyl-N-benzyl-2-bromobenzenesulfonamide | Pd(OAc)₂ (1) | KOAc | DMA | 150 | 3 | 92 |
| 2 | 2-Bromobenzenesulfonic acid phenyl ester | Pd(OAc)₂ (1) | KOAc | DMA | 150 | 3 | 81 |
| 3 | 2-Bromobenzenesulfonic acid 4-methoxyphenyl (B3050149) ester | Pd(OAc)₂ (1) | KOAc | DMA | 150 | 3 | 94 |
| 4 | 2-Bromobenzenesulfonic acid 4-chlorophenyl ester | Pd(OAc)₂ (1) | KOAc | DMA | 150 | 3 | 55 |
Data sourced from Bheeter et al., Advanced Synthesis & Catalysis, 2012.
Experimental Protocol: Intramolecular Direct Arylation
In a sealed tube, the 2-bromobenzenesulfonamide or sulfonate ester substrate (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and KOAc (2.0 mmol) are combined. Anhydrous N,N-dimethylacetamide (DMA, 5 mL) is added, and the tube is sealed. The reaction mixture is stirred and heated to 150 °C for 3 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography to yield the cyclized product.
Caption: Catalytic cycle for direct arylation.
Other Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of 2-bromobenzenesulfonamides serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While specific literature examples utilizing this compound derivatives directly in all these named reactions are sparse, the reactivity is well-established for general aryl bromides. The following sections provide an overview and generalized protocols.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester to form a biaryl linkage. This is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance.
Generalized Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%) |
| Ligand | SPhos, XPhos, P(t-Bu)₃, or PPh₃ (2-10 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) |
| Solvent | Dioxane/H₂O, Toluene, or DMF |
| Temperature | 80-120 °C |
B. Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. Intramolecular versions of this reaction are particularly powerful for synthesizing cyclic and polycyclic structures.
Generalized Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(OAc)₂ or PdCl₂ (1-5 mol%) |
| Ligand | PPh₃, P(o-tol)₃, or BINAP (2-10 mol%) |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv.) |
| Solvent | DMF, Acetonitrile, or Toluene |
| Temperature | 80-140 °C |
C. Sonogashira Coupling
The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I), to produce an aryl-alkyne conjugate.
Generalized Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%) |
| Cu Co-catalyst | CuI (2-10 mol%) |
| Base | Et₃N or Diisopropylamine (excess) |
| Solvent | THF or DMF |
| Temperature | RT to 80 °C |
D. Buchwald-Hartwig Amination
This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. It is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.
Generalized Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) |
| Ligand | BINAP, Xantphos, or other biarylphosphines (2-10 mol%) |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
Experimental Protocol: General Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask under an inert atmosphere, add the 2-bromobenzenesulfonamide derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v). The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates completion. After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Nickel-Catalyzed Carbonylative Cyclization
A novel application of this compound is its participation in a one-pot, nickel-catalyzed carbonylative synthesis of thiochromenones. This transformation utilizes the sulfonyl chloride as a sulfur source and the aryl bromide for a subsequent cyclization, with carbon monoxide being incorporated into the final structure.
Comparative Data: Nickel-Catalyzed Synthesis of Thiochromenones
| Entry | Alkyne | Catalyst | CO Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | NiCl₂·6H₂O | Mo(CO)₆ | DMF | 120 | 24 | 75 |
| 2 | 4-Methylphenylacetylene | NiCl₂·6H₂O | Mo(CO)₆ | DMF | 120 | 24 | 72 |
| 3 | 1-Hexyne | NiCl₂·6H₂O | Mo(CO)₆ | DMF | 120 | 24 | 65 |
| 4 | Diphenylacetylene | NiCl₂·6H₂O | Mo(CO)₆ | DMF | 120 | 24 | 81 |
Data sourced from Wang et al., Organic Letters, 2021.
Experimental Protocol: General Synthesis of Thiochromenones
In a dried Schlenk tube, this compound (0.5 mmol), the alkyne (0.6 mmol), NiCl₂·6H₂O (10 mol%), Zn powder (2.0 equiv.), and Mo(CO)₆ (1.5 equiv.) are combined. The tube is evacuated and backfilled with argon three times. Anhydrous DMF (2 mL) is added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography to afford the desired thiochromenone.
Caption: Nickel-catalyzed thiochromenone synthesis.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its sulfonyl chloride group provides a reliable entry point for the introduction of sulfonamide and sulfonate ester functionalities. The aryl bromide handle can be subsequently functionalized through a range of modern transition-metal-catalyzed reactions, including direct arylation, Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and novel nickel-catalyzed carbonylations. The orthogonality of these reactive sites allows for the strategic and efficient construction of complex molecules, making it a highly valuable reagent for professionals in drug discovery and chemical research. This guide provides a foundational framework of its reactivity, supported by comparative data and experimental protocols, to facilitate its application in synthetic endeavors.
References
A Researcher's Guide to Assessing the Purity of Synthesized Sulfonamides: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized sulfonamide is a critical step to ensure its identity, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable quantification of a target compound and its impurities. However, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture. This guide offers an objective comparison of HPLC with other key analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the stage of drug development, the need for high-throughput screening, precise quantification, or structural elucidation of unknown impurities. High-Performance Liquid Chromatography (HPLC) is often considered the "gold standard" for routine quality control due to its robustness and reproducibility.[1] For rapid, qualitative checks, Thin-Layer Chromatography (TLC) offers a fast and low-cost alternative. When definitive identification of impurities is required, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and structural information. For determining absolute purity without the need for a specific reference standard of the impurity itself, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, primary method.[2][3][4]
Table 1: Performance Comparison of Analytical Techniques for Sulfonamide Purity Assessment
| Feature | HPLC (UV Detection) | TLC | LC-MS/MS | qNMR |
| Principle | Differential partitioning between a stationary and liquid mobile phase.[1] | Differential adsorption on a thin layer of adsorbent material.[1] | Chromatographic separation followed by mass-to-charge ratio analysis. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[2] |
| Information Obtained | Retention time, peak area (% purity), presence of impurities.[1] | Retention factor (Rf), qualitative presence of impurities. | Retention time, mass-to-charge ratio (m/z), structural information of impurities.[5] | Absolute purity (%w/w), structural confirmation.[3][6] |
| Sensitivity | High (ng to µg/mL).[1] | Moderate (µg). | Very High (pg to ng/mL).[7] | Moderate (mg). |
| Quantitation Capability | Excellent, high precision and accuracy.[1] | Semi-quantitative at best. | Excellent for targeted analysis. | Excellent, primary method for absolute quantification.[2] |
| Key Advantages | Robust, reproducible, widely available, suitable for routine QC.[1] | Fast, low cost, simple, good for reaction monitoring. | High sensitivity, specificity, definitive identification of unknown impurities.[5] | No need for identical reference standards for impurities, provides absolute purity.[2][3] |
| Limitations | Requires reference standards for impurity identification, potential for co-elution.[1] | Lower resolution and sensitivity compared to HPLC, not readily quantitative. | More complex instrumentation, potential for matrix effects. | Lower sensitivity than chromatographic methods, requires a relatively larger amount of sample. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. The following are methodologies for the key analytical techniques, adapted for the purity assessment of a synthesized sulfonamide bulk substance.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the determination of the purity of a synthesized sulfonamide and its related substances.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sulfonamide test sample into a 10 mL volumetric flask.[1]
-
Dissolve in a suitable diluent (e.g., methanol (B129727) or a mixture of the mobile phase) and make up to the volume to achieve a concentration of ~1 mg/mL.[1]
-
Prepare a reference standard solution of the sulfonamide at the same concentration.
b. Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm).[8] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile, methanol).[2] |
| Flow Rate | 1.0 mL/min.[8] |
| Column Temperature | 25 °C.[8] |
| Detection Wavelength | 265 nm or as determined by the UV spectrum of the sulfonamide.[8] |
| Injection Volume | 5-20 µL.[8] |
c. Data Analysis:
-
Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram of the test sample.[1]
-
Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.
-
The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8][9]
Thin-Layer Chromatography (TLC)
This protocol is suitable for a rapid, qualitative assessment of the purity of a synthesized sulfonamide.
a. Sample Preparation:
-
Prepare a concentrated solution of the synthesized compound (e.g., 10 mg/mL) in a volatile solvent like methanol.[1]
-
Prepare a more dilute solution of a reference standard of the pure sulfonamide (e.g., 1 mg/mL).
b. TLC Procedure:
-
Spot small volumes of the test and reference solutions onto a silica (B1680970) gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).[6]
-
Allow the solvent front to travel approximately 8-10 cm up the plate.[1]
-
Remove the plate and allow it to air dry.
c. Visualization and Analysis:
-
Visualize the spots under UV light at 254 nm.[1]
-
For enhanced visualization, the plate can be sprayed with a fluorescamine (B152294) solution and viewed under UV light at 366 nm, where sulfonamides often appear as yellow-green fluorescent spots.[1]
-
Compare the chromatogram of the test sample to the reference standard. The presence of additional spots in the test sample lane indicates impurities.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is for the definitive identification and sensitive quantification of sulfonamides and their potential impurities.
a. Sample Preparation:
-
Prepare a dilute solution of the synthesized sulfonamide (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase.
b. LC-MS/MS Conditions:
| Parameter | Typical Value |
| LC System | UPLC/UHPLC system for enhanced resolution.[1] |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.9 µm).[1] |
| Mobile Phase | A gradient of 0.1% formic acid in water and acetonitrile.[1] |
| Flow Rate | 0.3 mL/min.[1] |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |
| Ionization Mode | Electrospray Ionization Positive (ESI+).[1] |
| Analysis Mode | Full scan for impurity profiling; Multiple Reaction Monitoring (MRM) for targeted quantification. |
c. Data Analysis:
-
Identify the target compound by its retention time and specific mass-to-charge ratio (m/z).
-
Analyze the full scan data for the presence of other m/z values that could correspond to impurities.
-
Use the fragmentation patterns from MS/MS analysis to elucidate the structures of unknown impurities.[5]
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general guideline for determining the absolute purity of a synthesized sulfonamide using ¹H qNMR with an internal standard.
a. Sample Preparation:
-
Accurately weigh a specific amount of the synthesized sulfonamide (e.g., 5-10 mg) and a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to create a stock solution.
b. NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).[10]
-
Ensure complete relaxation of the protons by using a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
c. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
Caption: General workflow for the purity assessment of a synthesized sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Bromobenzenesulfonyl Chloride: A Comprehensive Guide
For immediate reference, treat 2-Bromobenzenesulfonyl chloride as a corrosive, water-reactive substance. Proper disposal necessitates careful chemical neutralization of residual amounts or packaging of bulk quantities for disposal by a certified hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain without prior neutralization.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a corrosive solid that causes severe skin burns and eye damage.[1][2] It is also water-reactive and liberates toxic and corrosive gases, such as hydrogen chloride and hydrogen bromide, upon contact with moisture.[2][3] Therefore, all handling and disposal steps must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield.[4] | Protects against splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents severe skin burns upon contact.[5] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[5] |
| Respiratory | All handling and disposal must occur in a chemical fume hood.[5] | Prevents inhalation of corrosive vapors and acid gases. |
Disposal Procedures: A Two-Tiered Approach
The appropriate disposal method for this compound depends on the quantity of waste.
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization in the lab.[6]
Operational Plan:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.[6]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name ("this compound"), associated hazards (Corrosive, Water-Reactive), and the date of accumulation.[6]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances.[2][5] Ensure it is stored under an inert atmosphere if possible.[5]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.
Neutralization of Residual Quantities
Small, residual quantities of this compound (e.g., from cleaning glassware) can be neutralized in the lab before disposal. This procedure is based on the general method for hydrolyzing sulfonyl halides.[6][7]
Experimental Protocol:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a 5% sodium bicarbonate solution or a dilute sodium hydroxide (B78521) solution on a stir plate within an ice bath. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[5][6] Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner. CAUTION: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[6] The rate of addition must be controlled to prevent excessive foaming, temperature increase, or overflow.[6] Never add the base to the sulfonyl chloride. [5]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the hydrolysis is complete.[6]
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[6] If it is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[6] Consult local regulations, as in some cases, fully neutralized solutions of this type may be permissible for drain disposal with copious amounts of water, but this requires institutional approval.[7][8][9]
Chemical Incompatibility Data
To prevent hazardous reactions, this compound must be kept away from the following materials during storage and disposal:
| Incompatible Material | Hazard |
| Water/Moisture | Reacts to liberate toxic and corrosive gases (HCl, HBr).[2][3] |
| Strong Bases | Violent reaction.[2][5] |
| Strong Acids | Incompatible.[2][5] |
| Strong Oxidizing Agents | Incompatible.[2][5] |
| Strong Reducing Agents | Incompatible.[5] |
| Alcohols | Reacts similarly to water.[10] |
| Metals | May be corrosive to metals.[3][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Nature of sulfonyl deactivation/activation by metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromobenzenesulfonyl chloride
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and operational procedures for the handling and disposal of 2-Bromobenzenesulfonyl chloride (CAS No. 2905-25-1). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Immediate Precautions
This compound is a corrosive solid that poses significant health risks upon exposure. It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment at all times.
Key Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[1][2][3][4]
-
Water Reactive: Reacts with water and moisture to liberate toxic and corrosive gases, such as hydrogen chloride and hydrogen bromide.[2][3][5]
-
Moisture Sensitive: Must be stored and handled in dry conditions to prevent decomposition.[2][4]
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns and eye damage.[1][3][4] | Corrosion | Danger |
| Serious Eye Damage | Category 1: Causes serious eye damage.[1][3] | Corrosion | Danger |
| Reactivity | Reacts with water to liberate toxic gas.[3][5] | Not Applicable | Not Applicable |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to prevent any direct contact.
-
Hand Protection: Due to the lack of specific glove permeation data for this compound, recommendations are based on the structurally similar compound, benzenesulfonyl chloride.
-
Recommended for Extended Contact: Butyl rubber or Viton™ gloves.
-
For Incidental Contact (Splash Protection): Heavy-duty nitrile rubber gloves (minimum 8 mil thickness) may be used, but must be replaced immediately upon any sign of contamination.[1] Double gloving is recommended. Always inspect gloves for tears, punctures, or degradation before and during use.[2]
-
-
Eye and Face Protection: Chemical safety goggles that form a tight seal around the eyes are required.[6] For operations with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.[6]
-
Skin and Body Protection: A flame-retardant laboratory coat is required. For procedures with a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[5] Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[5]
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] If engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (P100) and an acid gas cartridge is required.[5]
Step-by-Step Handling and Operational Plan
Preparation:
-
Designate a Work Area: Conduct all work in a certified chemical fume hood with the sash at the lowest possible position.
-
Assemble Materials: Ensure all necessary equipment, including reaction vessels, non-aqueous solvents, and quenching solutions, are dry and readily available inside the fume hood.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[5] Keep a spill kit containing an inert absorbent material (such as sand or vermiculite) nearby.
Procedure:
-
Don PPE: Put on the complete PPE ensemble as described in Section 2.
-
Dispensing: Carefully weigh the solid this compound in a tared, sealed container within the fume hood. Avoid creating dust.
-
Reaction Setup: Slowly add the chemical to the reaction vessel containing a dry, compatible solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction with water is exothermic.
-
Post-Reaction: Upon completion of the reaction, any excess or residual this compound must be quenched and disposed of according to the procedures outlined in Section 4.
Disposal Plan: Neutralization and Waste Management
Disposal of this compound requires a two-stage approach: neutralization of residual amounts and packaging of bulk waste.
A. Neutralization of Residual Quantities (e.g., cleaning glassware):
This procedure should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol: Quenching via Hydrolysis
-
Prepare a Base Solution: In a large beaker (at least 10 times the volume of the sulfonyl chloride solution), place a cold, saturated aqueous solution of sodium bicarbonate or a 1-2 M sodium hydroxide (B78521) solution. Place this beaker in an ice bath to manage the exothermic reaction.[5]
-
Slow Addition: With vigorous stirring, slowly and carefully add the residual this compound solution to the cold base solution. Caution: This reaction is exothermic and will produce gas (CO2 if using bicarbonate).[5] The rate of addition must be controlled to prevent excessive foaming and temperature increase.[5]
-
Monitor Reaction: Continue stirring in the ice bath until the reaction subsides.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-9).[5]
-
Final Disposal: The neutralized aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
B. Disposal of Bulk Quantities and Contaminated Materials:
Bulk quantities of this compound and any materials used to clean up spills must be treated as hazardous waste.
-
Waste Segregation: Collect the material in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.[5]
-
Packaging: Ensure the waste container is made of a compatible material, is tightly sealed, and is clearly labeled as "Hazardous Waste: this compound".
-
Spill Residues: In the event of a spill, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[5] Do not use combustible materials such as paper towels or sawdust. Carefully scoop the absorbed material into the designated hazardous waste container.
-
Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][5]
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
